3-Amino-4-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-amino-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBMNJPUZMUPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620707 | |
| Record name | (3-Amino-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873566-75-7 | |
| Record name | (3-Amino-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of a boronic acid moiety, an amino group, and a fluorine atom on the phenyl ring, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and its toxicological profile.
Chemical and Physical Properties
This compound is a white to light yellow or brown solid at room temperature.[1][2] It is an organic compound with the chemical formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol .[3] The presence of the boronic acid group allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making it a valuable reagent for the synthesis of complex organic molecules.[2][4]
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BFNO₂ | [1][3][5] |
| Molecular Weight | 154.93 g/mol | [3] |
| CAS Number | 873566-75-7 | [1][3][5] |
| Appearance | White to light brown powder or solid | [1] |
| Melting Point | 226-232 °C | [2] |
| Boiling Point | 346.0 ± 52.0 °C (Predicted) | |
| pKa | 8.59 ± 0.10 (Predicted) |
Spectral Data
While detailed spectral analyses are not extensively published, supplier information indicates that the 1H-NMR and IR spectra are consistent with the structure of this compound.[1] A patent for its synthesis provides the following ¹H NMR data in a DMSO-d₆ and D₂O mixture: δ ppm: 7.19 (1H, d, J=9.6), 6.96 (2H, q, J=5.2), 3.15 (2H, s).[6][7]
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are described in patent literature. Both methods provide a pathway to obtaining the target compound.
Method 1: From p-Fluorobromobenzene [7]
-
Grignard Reagent Formation: In a four-necked flask, add magnesium turnings and THF. Under a nitrogen atmosphere, slowly add a THF solution of p-fluorobromobenzene to initiate the Grignard reaction. After the addition is complete, heat the mixture to reflux for 2 hours.
-
Borylation: Cool the Grignard reagent to -5 °C and slowly add trimethyl borate. Stir the reaction mixture for 3 hours.
-
Hydrolysis: At 0 °C, adjust the pH of the reaction mixture to 4-5 with 2M HCl. After stirring for 30 minutes, separate the aqueous layer and extract with ethyl acetate.
-
Nitration: The resulting p-fluorophenylboronic acid is then subjected to nitration to yield 3-nitro-4-fluorophenylboronic acid.
-
Reduction: The nitro-intermediate is hydrogenated under the catalysis of palladium on carbon at 55 °C to yield the final product, this compound.[7]
-
Purification: The crude product is purified by recrystallization from an organic solvent such as ethyl acetate, ethanol, or n-heptane to yield a light gray solid.[7]
Method 2: From o-Fluoronitrobenzene [6]
-
Bromination: o-Fluoronitrobenzene is brominated using N-bromosuccinimide in the presence of concentrated sulfuric acid.
-
Reduction: The resulting 2-fluoro-5-bromonitrobenzene is reduced to 2-fluoro-5-bromoaniline using iron powder and acetic acid in ethanol at 55-65 °C.
-
Coupling: The 2-fluoro-5-bromoaniline is then coupled with bis(pinacolato)diboron in the presence of a palladium catalyst to generate the pinacol ester of the boronic acid.
-
Hydrolysis: The pinacol ester is hydrolyzed to the final product, this compound. The crude product is dissolved in 10% sodium hydroxide, extracted with ethyl acetate, and the pH is adjusted to 5 with 2N hydrochloric acid. The product is then extracted with ethyl acetate and dried.[6]
Synthesis pathways for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl compounds.[8] The following is a general protocol that can be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., Na₂CO₃, 2 mmol)
-
Degassed solvent (e.g., Toluene, 5 mL)
-
Degassed water (2 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
In a separate vial, dissolve the base in degassed water.
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
HPLC Analysis
A general method for the analysis of boronic acids using HPLC can be adapted for this compound.
Instrumentation:
-
HPLC system with a PDA detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Acetonitrile
-
B: Water with an acidic modifier (e.g., 0.1% formic acid) or a basic modifier depending on the specific separation needs.
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).
-
Use a gradient elution program, for example, starting with a low percentage of acetonitrile and gradually increasing it over time to elute the compound.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
The retention time and peak purity can be used to identify and quantify the compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area or a chemical fume hood.[9] It is harmful if swallowed.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Store the compound in a tightly closed container in a cool, dry place.[9]
Toxicological Information
Detailed toxicological studies on this compound are not widely available. As with any chemical reagent, exposure should be minimized. In case of contact, follow standard first-aid procedures.[9]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This guide provides essential information on its chemical properties, detailed experimental protocols for its synthesis and application, and necessary safety precautions. This information is intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical compound.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. boronmolecular.com [boronmolecular.com]
- 6. CN104530107A - Synthetic method for this compound - Google Patents [patents.google.com]
- 7. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-fluorophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex molecules, including pharmacologically active compounds. Its utility stems from the presence of three key functional groups: a boronic acid, an amino group, and a fluorine atom, which allow for a variety of chemical transformations and impart unique electronic properties to the parent molecule. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Synthetic Pathways
Several synthetic strategies have been developed for the preparation of this compound, each with its own set of advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield. The most prominent methods are detailed below.
Route 1: From p-Fluorobromobenzene
This three-step synthesis begins with the readily available p-fluorobromobenzene and proceeds through a Grignard reaction, nitration, and subsequent reduction.
Logical Workflow for Route 1
Caption: Synthesis of this compound from p-Fluorobromobenzene.
Route 2: From o-Fluoronitrobenzene
This pathway involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group and a final palladium-catalyzed borylation reaction.
Logical Workflow for Route 2
Caption: Synthesis of this compound from o-Fluoronitrobenzene.
Experimental Protocols
Detailed Protocol for Route 1
This protocol is adapted from a patented procedure.[1]
Step 1: Synthesis of p-Fluorophenylboronic acid
-
To a 1000 mL four-necked flask, add magnesium turnings (14.59 g, 1.05 eq) and 50 mL of THF under a nitrogen atmosphere.
-
Slowly add a solution of p-fluorobromobenzene (100 g, 1.0 eq) in THF. Initiate the reaction by heating to 50°C.
-
After the initial reaction, add the remaining p-fluorobromobenzene solution and heat the mixture to reflux for 2 hours.
-
Cool the Grignard reagent to -5°C and add it to a solution of trimethyl borate (65.31 g, 1.1 eq).
-
Stir the reaction mixture for 3 hours at this temperature.
-
Quench the reaction at 0°C by adjusting the pH to 4-5 with 2 M HCl.
-
After stirring for 30 minutes, separate the layers. Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed, dried, and concentrated to yield p-fluorophenylboronic acid.
Step 2: Synthesis of 3-Nitro-4-fluorophenylboronic acid
-
The p-fluorophenylboronic acid from the previous step is subjected to nitration using fuming nitric acid.
Step 3: Synthesis of this compound
-
The intermediate, 3-nitro-4-fluorophenylboronic acid, is dissolved in methanol along with palladium on carbon (Pd/C) in a hydrogenation vessel.
-
The mixture is hydrogenated at 55°C until the reaction is complete.
-
The catalyst is removed by filtration through a Buchner funnel.
-
The filtrate is concentrated, and the resulting solid is triturated with an organic solvent.
-
The product is dried under vacuum to yield this compound as a light gray solid.[1]
Detailed Protocol for Route 2
This protocol is based on a patented synthetic method.[2]
Step 1: Bromination of o-Fluoronitrobenzene
-
o-Fluoronitrobenzene is brominated to yield 2-bromo-1-fluoro-4-nitrobenzene.
Step 2: Reduction to 5-Bromo-2-fluoroaniline
-
The nitro group of 2-bromo-1-fluoro-4-nitrobenzene is reduced to an amine to form 5-bromo-2-fluoroaniline.
Step 3: Borylation to this compound
-
5-Bromo-2-fluoroaniline is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
-
Following the coupling reaction, the boronic ester intermediate is hydrolyzed to the final product.
-
The crude product is dissolved in 10% sodium hydroxide and washed with ethyl acetate.
-
The aqueous layer is then acidified to a pH of 5 with 2N hydrochloric acid, leading to the precipitation of the product.
-
The product is extracted with ethyl acetate and dried under vacuum.
Data Presentation
| Parameter | Route 1 (from p-Fluorobromobenzene) | Route 2 (from o-Fluoronitrobenzene) |
| Starting Material | p-Fluorobromobenzene | o-Fluoronitrobenzene |
| Key Intermediates | p-Fluorophenylboronic acid, 3-Nitro-4-fluorophenylboronic acid | 2-Bromo-1-fluoro-4-nitrobenzene, 5-Bromo-2-fluoroaniline |
| Final Step | Catalytic Hydrogenation | Palladium-catalyzed Borylation |
| Reported Yield | 80.7%[1] | 36-45%[2] |
| Reported Purity (HPLC) | 99.1%[1] | 99.4%[2] |
| Product Appearance | Light gray solid[1] | Not specified |
Characterization Data for this compound: [1][2]
-
¹H NMR (400 MHz, DMSO-d₆, D₂O) δ ppm: 7.19 (1H, d, J=9.6), 6.96 (2H, q, J=5.2), 3.15 (2H, s).
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The route starting from p-fluorobromobenzene offers a higher reported yield, while the pathway from o-fluoronitrobenzene provides an alternative approach. Both methods yield a product of high purity suitable for further applications in research and drug development. The provided detailed protocols and comparative data serve as a valuable resource for chemists aiming to synthesize this important building block.
References
An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-fluorophenylboronic acid is a specialized aromatic organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a boronic acid group, an amino group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Core Chemical and Physical Properties
This compound is typically a white to light yellow crystalline solid at room temperature.[1] Its key quantitative properties are summarized in the table below, providing essential data for researchers in laboratory settings.
| Property | Value | Reference(s) |
| Molecular Weight | 154.93 g/mol | [1] |
| Chemical Formula | C₆H₇BFNO₂ | [1][2] |
| CAS Number | 873566-75-7 | [1][2] |
| Physical Form | Solid, Powder | [1][2] |
| Color | White to light brown/yellow | [1][2] |
| Density | 1.34 g/cm³ (Predicted) | |
| Boiling Point | 346.0 ± 52.0 °C (Predicted) | |
| InChI Key | SYBMNJPUZMUPGQ-UHFFFAOYSA-N | [1][2] |
| SMILES | NC1=C(F)C=CC(=C1)B(O)O | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from p-fluorobromobenzene. The following protocol is based on established chemical transformations.[3]
Experimental Protocol: Three-Step Synthesis
-
Step 1: Borylation - Synthesis of p-Fluorophenylboronic Acid
-
Objective: To replace the bromine atom in p-fluorobromobenzene with a boronic acid group.
-
Procedure:
-
Prepare a Grignard reagent by reacting p-fluorobromobenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the resulting Grignard reagent solution to a low temperature (e.g., -78 °C).
-
Slowly add trimethyl borate to the cooled Grignard reagent.
-
After the reaction is complete, quench the mixture with an acid (e.g., HCl) to hydrolyze the borate ester.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the p-fluorophenylboronic acid intermediate.
-
-
-
Step 2: Nitration - Synthesis of 3-Nitro-4-fluorophenylboronic Acid
-
Objective: To introduce a nitro group at the position ortho to the boronic acid and meta to the fluorine atom.
-
Procedure:
-
Dissolve the p-fluorophenylboronic acid intermediate from Step 1 in a suitable solvent.
-
React the intermediate with a nitrating agent, such as fuming nitric acid.[3]
-
Carefully control the reaction temperature to prevent side reactions.
-
Upon completion, isolate the 3-nitro-4-fluorophenylboronic acid product, typically through precipitation and filtration.
-
-
-
Step 3: Reduction - Synthesis of this compound
-
Objective: To reduce the nitro group to an amino group, yielding the final product.
-
Procedure:
-
Dissolve the 3-nitro-4-fluorophenylboronic acid intermediate from Step 2 in a solvent like methanol.
-
Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a hydrogenation apparatus.[3]
-
After the reaction, filter off the Pd/C catalyst.
-
Concentrate the filtrate and purify the resulting solid, for example, by recrystallization, to obtain the final this compound product.[3]
-
-
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block in organic synthesis. It is particularly valuable in the construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are cornerstone reagents for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction couples an organoboron compound (like this compound) with an organohalide or triflate.[2][4][5] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[4]
The presence of the amino and fluoro groups on the phenyl ring of this compound allows medicinal chemists to introduce these specific functionalities into a target molecule, which can be crucial for modulating biological activity, solubility, and metabolic stability.
The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[5][6]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.[2][5][6]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[5][6]
Safety and Handling
As an organoboron compound, this compound requires careful handling. It may possess toxicity and corrosiveness.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and prevent skin contact.[1] Operations should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store the compound in a cool, dry place away from oxidizing agents and strong acids.[1]
Conclusion
This compound is a high-value synthetic intermediate for the pharmaceutical and chemical industries. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, enables the efficient synthesis of novel, complex organic molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for researchers aiming to leverage this compound in drug discovery and materials science.
References
3-Amino-4-fluorophenylboronic acid structural formula
An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid
Introduction
This compound is a specialized organic compound that serves as a crucial building block and intermediate in modern organic synthesis.[1] With its unique trifunctional structure, comprising an amino group, a fluorine atom, and a boronic acid moiety, it is of significant interest to researchers in medicinal chemistry and materials science. The presence of the boronic acid group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[2][3][4]
This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of novel pharmaceutical agents.
Chemical Structure and Physicochemical Properties
The structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂], an amino group [-NH₂], and a fluorine atom [-F]. The specific arrangement of these groups dictates its reactivity and utility in synthesis.
Key Identifiers and Properties:
The quantitative physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 873566-75-7 | [5][6][7] |
| Molecular Formula | C₆H₇BFNO₂ | [1][5][6][7] |
| Molecular Weight | 154.93 g/mol | [1][6][7] |
| Appearance | White to off-white or light brown solid/powder | [1][5][7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Boiling Point | 346.0 ± 52.0 °C at 760 mmHg (Predicted) | [1][7] |
| Flash Point | 163.0 ± 30.7 °C | [1][7] |
| PSA (Polar Surface Area) | 66.48 Ų | [7] |
| LogP | 0.64 | [7] |
Synthesis Protocols and Experimental Workflows
The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed protocols derived from established methodologies, accompanied by workflow diagrams.
Synthesis Route 1: From o-Fluoronitrobenzene
This method involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group and a final coupling reaction with a boron source.[8]
-
Step 1: Bromination of o-Fluoronitrobenzene
-
o-Fluoronitrobenzene is mixed with sulfuric acid.
-
N-bromosuccinimide (NBS) is added portion-wise to the mixture.
-
The reaction is heated to 65-75 °C and monitored until completion.
-
Upon cooling, the mixture is poured into ice water, and the product, 2-fluoro-5-bromonitrobenzene, is extracted and dried.[8]
-
-
Step 2: Reduction to 2-Fluoro-5-bromoaniline
-
The 2-fluoro-5-bromonitrobenzene from the previous step is mixed with iron powder and ethanol.
-
Glacial acetic acid is added dropwise at room temperature.
-
The mixture is heated to 55-65 °C until the reaction is complete.
-
The product, 2-fluoro-5-bromoaniline, is purified via column chromatography.[8]
-
-
Step 3: Borylation via Coupling Reaction
-
2-Fluoro-5-bromoaniline is placed in a flask with tetrahydroxydiboron, a nickel catalyst (e.g., NiCl₂(dppp)), triphenylphosphine, and diisopropylethylamine in ethanol under a nitrogen atmosphere.
-
The reaction is heated at 55-65 °C for 5-8 hours.
-
After completion, the catalyst is filtered off, and the filtrate is evaporated.
-
The crude product is dissolved in hydrochloric acid and purified by extraction to yield this compound.[8]
-
Synthesis Route 2: From p-Fluorobromobenzene
An alternative pathway begins with p-fluorobromobenzene, proceeding through borylation, nitration, and a final reduction step.[9]
-
Step 1: Borylation to p-Fluorophenylboronic Acid
-
A Grignard reagent is first prepared from p-fluorobromobenzene and magnesium.
-
This Grignard reagent is then reacted with trimethyl borate.
-
Subsequent hydrolysis of the resulting boronate ester yields the intermediate, p-fluorophenylboronic acid.[9]
-
-
Step 2: Nitration to 3-Nitro-4-fluorophenylboronic Acid
-
Fuming nitric acid is cooled to a low temperature (-55 °C to -20 °C).
-
The p-fluorophenylboronic acid is added slowly in batches while stirring vigorously.
-
The reaction is maintained at this temperature for approximately 2 hours.
-
The reaction mixture is then poured into crushed ice, and the pH is adjusted to 3-6 with sodium carbonate.
-
The product, 3-nitro-4-fluorophenylboronic acid, is extracted with ethyl acetate and purified.[9]
-
-
Step 3: Hydrogenation Reduction
-
The 3-nitro-4-fluorophenylboronic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst.
-
This catalytic hydrogenation reduces the nitro group to an amino group, yielding the final product, this compound.[9]
-
Key Applications in Drug Development
The primary utility of this compound in drug development stems from its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to construct biaryl and substituted aromatic structures common in pharmaceutical compounds.[4][10]
The Suzuki-Miyaura Coupling Reaction
In a typical Suzuki coupling, an organoboron compound (like this compound) reacts with an organohalide (R-X) in the presence of a palladium catalyst and a base.[4][11] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.[4]
The catalytic cycle involves three main steps:
-
Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.[11]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base.[4][11]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the palladium(0) catalyst.[11]
Safety and Handling
This compound is a chemical reagent that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS07 (Exclamation Mark)[6] |
| Signal Word | Warning[6] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[7][12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12] |
| Handling | Use only in a chemical fume hood.[7] Wear protective gloves, laboratory clothing, and safety goggles.[7][12] Avoid inhaling dust.[1] Wash hands thoroughly after handling.[7] |
| Storage | Store in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed. Avoid contact with oxidizing agents and acids.[1][7] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals aiming to construct novel biaryl compounds with potential therapeutic activity. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 445290010 [thermofisher.com]
- 6. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 7. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]
- 8. CN104530107A - Synthetic method for this compound - Google Patents [patents.google.com]
- 9. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Safety and Handling of 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Amino-4-fluorophenylboronic acid (CAS No: 873566-75-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light brown powder.[1] Its stability and reactivity are key considerations for safe handling and storage.
| Property | Value | Citation(s) |
| CAS Number | 873566-75-7 | [2][3] |
| Molecular Formula | C₆H₇BFNO₂ | [2][3] |
| Molecular Weight | 154.93 g/mol | [3][4] |
| Appearance | White to light brown powder or solid | [1] |
| Form | Solid | [4][5] |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Flash Point | Not applicable | [4][5] |
| Density | No data available | [2] |
Hazard Identification and Classification
This compound is classified as harmful and requires careful handling to avoid exposure. The primary hazards are associated with ingestion, skin contact, and eye contact.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Citation(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [4][5][6] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation (classification for similar compounds) | [7][8] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation (classification for similar compounds) | [7][8] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation (classification for similar compounds) | [7][8] |
Summary of Toxicological Information: While specific quantitative toxicity data for this compound is largely unavailable in the provided search results, the GHS classifications indicate a significant hazard profile that necessitates stringent safety precautions.[2] It is designated as harmful if swallowed, and by extension from similar phenylboronic acid compounds, it should be treated as a skin, eye, and respiratory irritant.[2][7][8]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the powder, must be conducted in a well-ventilated chemical fume hood.[2][9]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Skin Protection:
-
Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Storage
-
Container: Store in a tightly closed, suitable container.[2][10]
-
Conditions: Keep containers in a dry, cool, and well-ventilated place.[10] The substance may be moisture-sensitive; some related compounds are stored under an inert atmosphere (e.g., nitrogen).[10][12]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[10] Keep away from heat, flames, and sparks.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures | Citation(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[2][10] | |
| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2][10] | |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids apart. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10] | |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][10]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[2][10]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][10]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.2. Avoid dust formation.[2][11]
-
Containment and Cleanup: Mix the spilled material with sand or another inert absorbent. Sweep up the mixture, place it in a suitable, tightly closed container, and label it for disposal.[2] Do not allow the material to enter drains or water courses.[2]
Experimental Protocols
The following protocols are generalized from procedures for handling arylboronic acids and should be adapted to specific experimental needs with a prior risk assessment.
General Protocol for Quenching a Reaction Mixture
This protocol is applicable for quenching reactions such as Suzuki-Miyaura couplings where an arylboronic acid is used.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature, and then further cool in an ice-water bath if the reaction was conducted at high temperatures.
-
Quenching: Under stirring, slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.[2] Be aware of any potential exotherms or gas evolution.
-
Extraction: After quenching, proceed with the workup, which typically involves extracting the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Waste Segregation: The aqueous layer containing residual boronic acid and other inorganic materials should be collected as hazardous aqueous waste.
General Protocol for Neutralization and Disposal of Waste
Treat all this compound waste as hazardous.
-
Collection: Collect all waste containing this compound (solid residues, solutions) in a designated, clearly labeled, and chemically compatible hazardous waste container.[11]
-
Neutralization (for dilute aqueous solutions, if approved by EHS):
-
Work in a chemical fume hood.[11]
-
Dilute the acidic boronic acid waste solution with a large volume of water in a suitable container.[11]
-
Slowly add a mild base, such as sodium bicarbonate, in small portions with constant stirring.[11]
-
Monitor the pH of the solution. Continue adding the base until the pH is within a neutral range (typically 6-8), as specified by local waste disposal regulations.[11]
-
-
Disposal: The neutralized solution and any solid waste must be disposed of through a licensed disposal company, in accordance with local, regional, and national regulations.[2]
Visualized Workflows
Risk Assessment and Handling Workflow
The following diagram outlines the logical steps for assessing risks and implementing control measures when working with this compound.
Caption: Risk assessment and handling workflow for this compound.
This guide is intended to supplement, not replace, formal safety training and institutional safety protocols. Always consult the most recent Safety Data Sheet and your institution's Environmental Health and Safety (EHS) department before working with this or any hazardous chemical.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. sites.pitt.edu [sites.pitt.edu]
Stability and Storage of 3-Amino-4-fluorophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-4-fluorophenylboronic acid. Due to the limited availability of specific, quantitative stability data in the public domain for this compound, this document synthesizes general knowledge of phenylboronic acid chemistry, information on related compounds, and recommended best practices for stability assessment. It is intended to serve as a practical resource for researchers to ensure the integrity of this compound in their studies.
General Properties and Recommended Storage
This compound is typically a white to off-white or light yellow solid.[1] Proper storage and handling are crucial to maintain its chemical integrity.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | Phenylboronic acids can be sensitive to oxidation, particularly with an electron-donating amino group on the aromatic ring. An inert atmosphere displaces oxygen and moisture. |
| Moisture | Store in a dry place | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. Protecting from moisture helps maintain the monomeric form. |
| Light | Protect from light | Aromatic amines can be susceptible to photodegradation. While specific data for this compound is unavailable, protection from light is a standard precaution. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and acids | The amino group can react with acids, and the boronic acid moiety can be susceptible to oxidation.[1][2] |
Potential Degradation Pathways
While specific degradation products for this compound have not been extensively documented, the following pathways are common for phenylboronic acids and should be considered.
-
Dehydration to Boroxines: Phenylboronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine. This is a reversible dehydration reaction. While boroxine formation is not always considered degradation in the context of some applications (as it can revert to the boronic acid in the presence of water), it can affect the material's physical properties and assay results.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 3-fluoroaniline. This reaction can be catalyzed by acids, bases, or metal ions and is often temperature-dependent.
-
Oxidation: The presence of an amino group on the phenyl ring can make the molecule susceptible to oxidation, potentially leading to colored impurities. The boronic acid group itself can also be oxidized. Oxidative degradation has been noted as a significant pathway for other boronic acid derivatives.
The potential degradation pathways are illustrated in the diagram below.
Caption: Potential degradation pathways for this compound.
Proposed Experimental Protocol for a Stability Study
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to predict its long-term stability and to develop a stability-indicating analytical method.
Objective
To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop and validate a stability-indicating HPLC method for its quantification.
Materials and Equipment
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)
-
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4][5][6][7]
-
pH meter
-
Analytical balance
-
Environmental chamber for temperature and humidity control
-
Photostability chamber
Forced Degradation Study
The following table outlines the proposed conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours. |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80 °C in a dry oven for 48 hours. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Proposed Stability-Indicating HPLC Method
A reverse-phase HPLC method would be suitable for separating the polar this compound from its potentially less polar degradation products (e.g., 3-fluoroaniline).
Table 3: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute any non-polar degradants. For example: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (95-5% B), 35-40 min (5% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm (or PDA to assess peak purity) |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates a typical workflow for a stability study.
Caption: A typical experimental workflow for a stability study of this compound.
Data Presentation Templates
The following templates can be used to organize and present data from stability studies.
Table 4: Template for Forced Degradation Study Results
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant Peak (RT) | Mass of Major Degradant (m/z) |
| Control | |||||
| Acid Hydrolysis | |||||
| Base Hydrolysis | |||||
| Oxidation | |||||
| Thermal | |||||
| Photolytic |
Table 5: Template for Long-Term Stability Study (e.g., at 2–8 °C)
| Time Point | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |
| Initial (T=0) | ||||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 24 Months |
Conclusion
While specific quantitative stability data for this compound is not widely published, an understanding of the general stability of phenylboronic acids allows for the establishment of sound storage and handling procedures. For critical applications, particularly in drug development, it is imperative to conduct a thorough stability study as outlined in this guide. Proper storage at 2–8 °C under an inert atmosphere and protected from light and moisture, combined with a robust, validated stability-indicating analytical method, will ensure the quality and reliability of this compound for research and development activities.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]
- 3. japsonline.com [japsonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Navigating the Solubility Landscape of 3-Amino-4-fluorophenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-fluorophenylboronic acid is a key building block in medicinal chemistry and organic synthesis. Its utility in drug discovery and development is significantly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, offering insights based on structurally related compounds, and presenting detailed experimental protocols for solubility determination.
Introduction
This compound, a bifunctional molecule featuring an amino group, a fluorine atom, and a boronic acid moiety, presents a unique chemical profile. These functional groups contribute to its polarity and potential for hydrogen bonding, directly impacting its solubility. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, an understanding of its likely behavior can be extrapolated from data on analogous compounds. This guide aims to bridge the current information gap by providing a consolidated resource for researchers.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide foundational information for understanding its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇BFNO₂ | [1][2] |
| Molecular Weight | 154.93 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 346.0 ± 52.0 °C at 760 mmHg | [3] |
| Flash Point | 163.0 ± 30.7 °C | [3] |
Solubility Profile in Organic Solvents
Direct, quantitative solubility data for this compound remains elusive in peer-reviewed literature. However, by examining the solubility of structurally similar phenylboronic acid derivatives, we can infer a qualitative and semi-quantitative understanding of its expected solubility.
Qualitative Solubility Trends from Analogous Compounds:
-
Phenylboronic Acid: Exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] This suggests that the boronic acid group can engage in hydrogen bonding with polar aprotic solvents.
-
3-Aminophenylboronic Acid Monohydrate: Is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[6] The presence of the amino group likely enhances its affinity for polar protic and aprotic solvents.
-
Fluorinated Phenylboronic Acids (e.g., 3,4,5-Trifluorophenylboronic acid): These compounds are soluble in highly polar organic solvents such as N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF), but are insoluble in less polar ether solvents and nonpolar solvents like petroleum ether and n-hexane.[7]
Inferred Solubility Profile for this compound:
Based on the combined effects of the amino, fluoro, and boronic acid groups, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar aprotic solvents such as DMSO and DMF, and in polar protic solvents like methanol and ethanol.
-
Moderate to Good Solubility: In other polar solvents like THF and acetone.
-
Low to Negligible Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether.
A summary of the expected solubility is presented in Table 2. It is crucial to note that these are estimations and should be experimentally verified.
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Polar Protic | Methanol, Ethanol | High |
| Ethers | THF, Dioxane | Moderate |
| Ketones | Acetone | Moderate |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate |
| Aromatic Hydrocarbons | Toluene | Low |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a solid compound in an organic solvent.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess solid remains undissolved.
-
Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Kinetic Solubility Determination (Dynamic Method)
This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add a known volume of the test organic solvent to each well.
-
Compound Addition: Add a small, precise volume of the DMSO stock solution to each well. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its effect on the solubility in the test solvent.
-
Incubation and Observation: Agitate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is monitored by measuring the turbidity of the solution using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 3. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Physical Appearance of 3-Amino-4-fluorophenylboronic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-4-fluorophenylboronic acid, with a specific focus on its physical appearance. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide outlines the methodologies for determining the physical characteristics of this compound, presents its known properties in a structured format, and illustrates the logical workflow for such a characterization.
Physical and Chemical Properties
This compound is an organic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals.[1] Its physical appearance is a key indicator of its purity and identity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance (Color) | White to light yellow or light brown | [1][2] |
| Appearance (Form) | Solid crystal, powder, or solid particles | [1][2] |
| Molecular Formula | C6H7BFNO2 | [1][2][3] |
| Molecular Weight | 154.93 g/mol | |
| Purity | ≥96.0% (HPLC), 97% | [2][3] |
| CAS Number | 873566-75-7 | [2][3] |
Experimental Protocols for Physical Characterization
The determination of a chemical compound's physical appearance is a fundamental step in its characterization. It involves a series of standardized experimental protocols to ensure accuracy and reproducibility.
Objective: To qualitatively describe the color, form, and clarity of the compound.
Methodology:
-
Sample Preparation: A small, representative sample of this compound is placed on a clean, dry watch glass or in a transparent vial.
-
Lighting and Background: The inspection is conducted under controlled, bright lighting conditions (typically between 2,000 and 3,750 lux).[4] The sample is observed against both a matte black and a non-glare white background to accurately assess its color and detect any particulate impurities.[4][5]
-
Observation: The analyst visually examines the sample, noting its color (e.g., white, off-white, light yellow). The physical form is also recorded, describing it as a powder, crystalline solid, or amorphous solid.[2] The presence of any visible foreign particulates is also documented.[5][6] For solutions, the sample is gently swirled or inverted to check for undissolved particles.[5]
-
Reporting: Observations are systematically recorded, including color, form (e.g., "white crystalline powder"), and the absence or presence of any impurities.[5]
Objective: To determine the temperature range over which the solid compound transitions into a liquid. A sharp melting point range is a strong indicator of purity.[7]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8][9] The sample must be tightly packed to ensure uniform heating.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital sensor.[10]
-
Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point.[8] The heating rate is then reduced to a slow and steady rate, typically 1-2°C per minute, to allow for thermal equilibrium.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).
Objective: To confirm the chemical structure and identity of the compound, which corroborates the physical characterization data.
Methodology (¹H NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds.[11][12]
-
Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument applies a strong magnetic field and irradiates the sample with radiofrequency pulses.[11] The resulting signals from the hydrogen nuclei (protons) are detected and recorded.
-
Spectral Analysis: The resulting ¹H NMR spectrum is analyzed. The chemical shift, integration (peak area), and splitting pattern (multiplicity) of each signal provide detailed information about the electronic environment and connectivity of the protons in the molecule.[12][13] The obtained spectrum is then compared to a reference spectrum or theoretical predictions to confirm that the structure is consistent with this compound.[2]
Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the Physical Characterization of a Chemical Compound.
References
- 1. chembk.com [chembk.com]
- 2. 445290010 [thermofisher.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. usp.org [usp.org]
- 5. nist.gov [nist.gov]
- 6. Visual Inspection for Particulate and Defects [pharmuni.com]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. westlab.com [westlab.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Commercial Sourcing and Technical Guide for 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key technical data for 3-Amino-4-fluorophenylboronic acid. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their specific applications.
Introduction
This compound (CAS No: 873566-75-7) is a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a boronic acid moiety, makes it a versatile reagent for introducing the 3-amino-4-fluorophenyl group into various molecular scaffolds. This is particularly relevant in the development of novel pharmaceutical agents and functional materials.
Commercial Suppliers
A critical step in the research and development workflow is the reliable sourcing of starting materials. Several reputable chemical suppliers offer this compound. The following table summarizes the offerings from prominent vendors.
| Supplier | Product Name/Alias | CAS Number | Molecular Weight | Purity/Grade |
| Sigma-Aldrich | This compound, AldrichCPR | 873566-75-7 | 154.93 | Not specified |
| Thermo Scientific Chemicals | This compound, 97% | 873566-75-7 | 154.93 | >=96.0% (HPLC) |
| Boron Molecular | This compound | 873566-75-7 | 154.93 | Not specified |
Note: Purity and available specifications can vary between batches and suppliers. It is crucial to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.
| Property | Value | Source |
| Molecular Formula | C₆H₇BFNO₂ | Sigma-Aldrich, Thermo Scientific Chemicals[1] |
| Molecular Weight | 154.93 g/mol | Sigma-Aldrich |
| Appearance | White to light brown powder or solid | Thermo Scientific Chemicals[1] |
| InChI | 1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | Sigma-Aldrich |
| SMILES | Nc1cc(B(O)O)ccc1F | Thermo Scientific Chemicals[1] |
Experimental Protocols: A General Application in Suzuki Coupling
While specific experimental protocols are highly dependent on the reaction partners and desired product, a general methodology for a Suzuki coupling reaction, a common application for boronic acids, is provided below as a reference.
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Logical Workflow for Supplier Qualification
The selection of a suitable supplier is a critical decision in a research and development setting. The following diagram illustrates a logical workflow for qualifying a supplier for this compound.
Caption: A flowchart outlining the key steps in the qualification and selection of a commercial supplier for a critical chemical reagent.
Conceptual Experimental Workflow: Suzuki Coupling
The following diagram illustrates a conceptual workflow for a typical Suzuki coupling experiment utilizing this compound.
Caption: A schematic representation of the experimental steps involved in a typical Suzuki coupling reaction.
References
The Strategic Role of 3-Amino-4-fluorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-fluorophenylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique substitution pattern, featuring both an amino and a fluoro group, imparts valuable electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental protocols related to this compound, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed methodologies, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for its effective implementation in their synthetic endeavors.
Introduction
(3-Amino-4-fluorophenyl)boronic acid, with the chemical formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol , is a white to light brown solid organic compound.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.[3] Its significance stems from its application as a building block for biologically active compounds, making it a valuable reagent in pharmaceutical research and manufacturing.[3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the amino group provides a reactive handle for further functionalization.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthetic sequence. While several routes have been reported, a common strategy involves the borylation of a suitably substituted aniline precursor. The following protocol is adapted from a reliable synthetic method for a closely related isomer and illustrates a general approach.
Experimental Protocol: A Representative Synthesis
This protocol describes a three-step synthesis starting from p-fluorobromobenzene.
Step 1: Borylation of p-Fluorobromobenzene
-
To a 1000 mL four-necked flask containing 14.59 g (1.05 eq) of magnesium turnings and 50 mL of THF, add one-tenth of a THF solution of 100 g (1.0 eq) of p-fluorobromobenzene under a nitrogen atmosphere.
-
Initiate the Grignard reaction by heating to 50°C.
-
After the reaction starts, add the remaining p-fluorobromobenzene solution dropwise and then heat at reflux for 2 hours.
-
Cool the Grignard reagent to -5°C and add it dropwise to a solution of 65.31 g (1.1 eq) of trimethyl borate.
-
Stir the mixture for 3 hours.
-
At 0°C, adjust the pH to 4-5 with 2 M HCl. After stirring for 30 minutes, separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
Step 2: Nitration of p-Fluorophenylboronic Acid
-
Combine the organic layers from the previous step and proceed with the nitration using fuming nitric acid to yield 3-nitro-4-fluorophenylboronic acid.
Step 3: Hydrogenation to this compound
-
Place the 3-nitro-4-fluorophenylboronic acid intermediate, methanol, and palladium on carbon in a hydrogenation vessel.
-
Heat to 55°C and introduce hydrogen gas to effect the reduction of the nitro group.
-
Upon reaction completion, filter off the palladium catalyst.
-
Concentrate the filtrate, and purify the crude product by recrystallization to afford this compound as a light gray solid.[4]
A reported yield for this three-step process is 80.7% with a purity of 99.1% as determined by HPLC.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides. This compound is an excellent coupling partner in these reactions for the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals.
General Reaction Scheme
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane) and degassed water (if applicable).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Quantitative Data from Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88-98 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 10 | 82-92 |
This table is illustrative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Role in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluoro and amino substituents.
-
Kinase Inhibitors : The biaryl scaffold is a common feature in many kinase inhibitors. The 3-amino-4-fluorophenyl moiety can be incorporated to interact with specific residues in the kinase active site, potentially improving potency and selectivity.
-
Modulation of Physicochemical Properties : The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the nearby amino group and influence lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Vector for Further Functionalization : The amino group serves as a convenient point for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).
Experimental and Logical Workflows
Synthesis Workflow
Suzuki-Miyaura Coupling Workflow
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary role in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of complex biaryl structures. The presence of both amino and fluoro groups makes it particularly attractive for applications in medicinal chemistry, where fine-tuning of molecular properties is crucial for the development of new therapeutic agents. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this important synthetic building block.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-4-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds. The presence of both an amino and a fluoro substituent on the phenyl ring offers unique electronic properties that can be exploited in the design of new molecules with tailored biological activities and material characteristics.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1] The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound with aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and purity for a specific substrate combination.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is adapted from general procedures for the Suzuki coupling of substituted phenylboronic acids.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields, particularly for less reactive aryl halides.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF)
-
Microwave reactor and appropriate reaction vials
Procedure:
-
To a microwave reaction vial, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (3.0 equivalents).
-
Add the solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of phenylboronic acids with various aryl halides, which can be used as a guide for optimizing the reaction of this compound.
Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 1-5 | A common and effective catalyst for many Suzuki couplings. |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | 1-3 | Often used with bulky, electron-rich phosphine ligands for challenging substrates. |
| PdCl₂(dppf) | None | 1-5 | A robust and versatile catalyst, particularly effective for cross-couplings involving heteroaryl compounds. |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-3 | A Pd(0) source that is often paired with electron-rich and sterically hindered phosphine ligands. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | 80-110 | A widely used and effective base for a broad range of substrates. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-110 | A stronger base that can be effective for less reactive coupling partners. |
| K₃PO₄ | 1,4-Dioxane, Toluene | 80-110 | Often used for challenging couplings, including those with aryl chlorides. |
| Na₂CO₃ | Ethanol/H₂O, DMF/H₂O | 70-100 | Another common and effective inorganic base. |
| KF | THF, 1,4-Dioxane | Room Temp - 80 | Can be effective for substrates with base-labile functional groups. |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound provides a valuable synthetic route to a diverse range of biaryl compounds. The protocols and data presented in this document serve as a comprehensive guide for researchers to develop and optimize these important transformations. Careful consideration of the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The provided workflows and diagrams offer a clear visual representation of the key experimental and mechanistic aspects of this reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 3-Amino-4-fluorophenylboronic acid is a valuable building block in drug discovery, as the aminofluorophenyl moiety is present in numerous bioactive compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a handle for further functionalization.
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. The choice of an appropriate palladium catalyst and reaction conditions is crucial for achieving high yields and purity, especially when dealing with electron-rich and potentially coordinating substrates like this compound.
Challenges and Considerations
The presence of the amino group in this compound can present challenges in Suzuki-Miyaura coupling reactions. The amino group is a potential coordinating ligand for the palladium catalyst, which can lead to catalyst inhibition or undesired side reactions. Additionally, electron-rich boronic acids can be prone to protodeboronation under basic reaction conditions. Therefore, the selection of a suitable palladium precatalyst, ligand, base, and solvent system is critical for a successful coupling reaction.
Modern palladium catalysts, particularly those employing bulky and electron-rich phosphine ligands, have shown great success in the coupling of challenging substrates, including electron-rich boronic acids.[1] These catalyst systems can promote high turnover numbers and afford the desired products in excellent yields under mild reaction conditions.
Recommended Catalyst System
Based on literature precedents for the coupling of aminophenylboronic acids and other electron-rich boronic acids, a highly effective catalyst system consists of a palladium(II) acetate precatalyst in combination with a sterically hindered and electron-rich biarylphosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands are known to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol describes a general method for the coupling of this compound with an aryl bromide. The reaction conditions may require optimization for different aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides using the recommended protocol. These yields are representative and may vary depending on the specific substrate and reaction conditions.
| Aryl Bromide Partner | Product | Expected Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-3-amino-4-fluorobiphenyl | 85-95 |
| 4-Bromotoluene | 4'-Methyl-3-amino-4-fluorobiphenyl | 88-96 |
| Bromobenzene | 3-Amino-4-fluorobiphenyl | 90-98 |
| 4-Bromobenzonitrile | 4'-Cyano-3-amino-4-fluorobiphenyl | 80-92 |
| 4-Bromobenzotrifluoride | 4'-(Trifluoromethyl)-3-amino-4-fluorobiphenyl | 75-88 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Synthesis of Kinase Inhibitors Using 3-Amino-4-fluorophenylboronic Acid
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets for drug discovery, particularly in oncology.[1][2] Small molecule kinase inhibitors (SMKIs) have become a major focus in the development of targeted therapies.[][4] The synthesis of these inhibitors often relies on robust and versatile chemical reactions to create complex molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in medicinally important compounds, including kinase inhibitors.[5][6]
3-Amino-4-fluorophenylboronic acid is a valuable building block in this context. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the amino group provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).[7][8] These features make it an attractive starting material for creating libraries of potential kinase inhibitors.
Application: A Versatile Building Block for Kinase Inhibitor Scaffolds
This compound is particularly useful for synthesizing inhibitors targeting a range of kinases. The biaryl core structure formed via Suzuki-Miyaura coupling is a common feature in many FDA-approved kinase inhibitors.[9] This reagent can be coupled with various heterocyclic partners (e.g., pyrimidines, quinazolines, pyrazoles) to generate scaffolds that mimic the ATP-binding site of kinases.[9][10][11] The amino group can be subsequently acylated or used in condensation reactions to introduce side chains that can interact with specific residues within the kinase domain, thereby increasing potency and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic halide (e.g., a bromopyrimidine derivative), a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 equivalents)
-
Heterocyclic halide (e.g., 2-bromo-pyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 equivalents)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and water (4:1 ratio), degassed
-
Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).[5]
-
Add the palladium catalyst, [Pd(PPh₃)₄] (0.05 eq).[5]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[5]
-
Add the degassed solvent system (1,4-dioxane/water, 4:1).[5]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[5]
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times from hours to minutes.[5]
Materials:
-
Same reagents as Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
In a microwave vial, combine the heterocyclic halide (1.0 eq), this compound (1.5 eq), and a base such as Cesium Carbonate (Cs₂CO₃) (2.0 eq).[5]
-
Add the palladium catalyst and ligand.
-
Add the chosen solvent (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform work-up and purification as described in the conventional heating protocol.[5]
Visualized Workflows and Pathways
Caption: Workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Representative Data for Kinase Inhibitors
The potency of synthesized kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes IC50 data for several representative multi-kinase inhibitors to illustrate the range of activities that can be achieved.
| Inhibitor Name | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | 10, 30, 47, 84, 140 | [] |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3, PDGFR-β, c-Kit, RET | 13, 4.2, 46, 22, 7, 1.5 | [] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β | 6, 22, 90, 20, 57 | [] |
| Lapatinib | EGFR, ErbB2 | 10.2, 9.8 | [] |
| BPR1K871 | AURKA, AURKB, FLT3 | 22, 13, 19 | [9] |
| URMC-099 | HGK (MAP4K4) | ~600 (in cell survival assay) | [12] |
Note: The data presented are for illustrative purposes to show typical potency ranges for kinase inhibitors. The actual IC50 values for novel compounds synthesized using this compound would need to be determined experimentally.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Amino-4-fluorophenylboronic Acid in PET Imaging Probe Synthesis
Introduction
The synthesis of positron emission tomography (PET) tracers featuring an 18F-labeled aromatic moiety is a cornerstone of modern radiopharmaceutical chemistry. These tracers are invaluable for the non-invasive imaging of biological processes in oncology, neurology, and cardiology. The introduction of 18F onto an aryl ring, particularly non-activated systems, presents a significant synthetic challenge. The copper-mediated radiofluorination of arylboronic acids and their ester derivatives has emerged as a robust and versatile method to address this challenge, allowing for the late-stage fluorination of a wide range of substrates under relatively mild conditions.[1][2][3]
3-Amino-4-fluorophenylboronic acid is a valuable precursor in this context. Its structure contains a boronic acid group, which can be displaced by [18F]fluoride, and a pendant amine group, which allows for straightforward conjugation to biomolecules (e.g., peptides, inhibitors, antibodies) to create targeted PET probes. The fluorine atom already present on the ring can enhance the acidity of the boronic acid, potentially facilitating the radiolabeling reaction.[4] This document provides a detailed overview of the application of this methodology, including a generalized experimental protocol, quantitative data from related precursors, and visualizations of the experimental workflow and a relevant biological pathway.
Radiolabeling Strategy: Copper-Mediated 18F-Fluorination
The key reaction for incorporating 18F into a molecule using a phenylboronic acid precursor is the copper-mediated nucleophilic fluorination. This reaction typically involves heating the arylboronic acid or a more stable pinacol boronate ester derivative with a copper catalyst, a base or additive (like pyridine), and [18F]fluoride in a suitable organic solvent.[1][2] The method is tolerant of a wide array of functional groups, including electron-withdrawing, neutral, and donating substituents on the aromatic ring.[1][3]
The success of the copper-mediated radiofluorination depends on the interplay of several key components, as illustrated below.
Caption: Key components and conditions for Cu-mediated radiofluorination.
Quantitative Data Summary
| Precursor Substrate | Precursor Amount (µmol) | Catalyst / Solvent | Conditions | RCC / Yield (%) | Reference |
| 4-Acetylphenylboronic acid | 10 | Cu(Py)₄(OTf)₂ / nBuOH/DMI | 110 °C, 10 min | 75% (RCC) | [4] |
| 4-Cyanophenylboronic acid | 4 | Cu(OTf)₂/Pyridine / DMF | 110 °C, 20 min | 67 ± 3% (RCC) | [1][2] |
| 4-Methoxycarbonylphenylboronic acid | 4 | Cu(OTf)₂/Pyridine / DMF | 110 °C, 20 min | 63 ± 5% (RCC) | [1][2] |
| Phenylboronic acid | 4 | Cu(OTf)₂/Pyridine / DMF | 110 °C, 20 min | 52 ± 4% (RCC) | [1][2] |
| 4-Methoxyphenylboronic acid | 4 | Cu(OTf)₂/Pyridine / DMF | 110 °C, 20 min | 43 ± 4% (RCC) | [1][2] |
| 3,4,5-Trimethoxyphenylboronic acid | 4 | Cu(OTf)₂/Pyridine / DMF | 110 °C, 20 min | 36 ± 11% (RCC) | [1] |
| (S,S)-Ni-BPB-(3-Bpin)Phe | 10 | [Cu(OTf)₂(py)₄] / nBuOH/DMA | 110 °C, 15 min | 15 - 39% (AY) | [5] |
Experimental Protocols & Workflow
The following section details a generalized protocol for the synthesis of an 18F-labeled PET probe from an arylboronic acid precursor.
Note: The amino group of this compound is likely to require protection (e.g., with a Boc group) prior to its use in a multi-step synthesis and radiolabeling, to prevent side reactions. The deprotection would be the final step after radiolabeling.
The overall process from cyclotron-produced [18F]fluoride to the final PET tracer is a multi-step procedure requiring specialized equipment.
Caption: General workflow for Cu-mediated radiosynthesis of a PET tracer.
This protocol is a representative procedure based on established methods.[1][2][5]
Materials and Reagents:
-
Arylboronic acid precursor (e.g., Boc-protected this compound derivative), ~5-10 µmol
-
Copper(II) trifluoromethanesulfonate pyridine complex ([Cu(OTf)₂(py)₄]) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine (if using Cu(OTf)₂)
-
Anhydrous dimethylformamide (DMF) or other suitable solvent (DMA, nBuOH/DMI)
-
Aqueous [18F]fluoride from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (HPLC grade)
-
Water for Injection
-
Helium or Argon gas supply
-
Quaternary-methyl ammonium (QMA) anion-exchange cartridge
-
C18 Sep-Pak cartridge
Procedure:
-
[18F]Fluoride Processing: a. Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned QMA anion-exchange cartridge. b. Elute the trapped [18F]F⁻ into a shielded reaction vessel using an aqueous acetonitrile solution containing K₂₂₂ (approx. 15 mg) and K₂CO₃ (approx. 3 mg). c. Remove the solvent via azeotropic distillation under a stream of inert gas (Helium or Argon) at approximately 110-120 °C. Repeat twice with additions of anhydrous acetonitrile to ensure the [K/K₂₂₂]⁺ 18F⁻ complex is anhydrous.
-
Radiolabeling Reaction: a. Prepare a solution of the arylboronic acid precursor (~5-10 µmol) and the copper catalyst (e.g., Cu(OTf)₂, ~25 µmol) with pyridine (~125 µmol) in anhydrous DMF (0.5 - 1.0 mL). Alternatively, use a pre-formed complex like [Cu(OTf)₂(py)₄] (~20 µmol). b. Add the solution to the dried [K/K₂₂₂]⁺ 18F⁻ complex in the reaction vessel. c. Seal the vessel and heat the reaction mixture at 110 °C for 15-20 minutes. d. After the heating is complete, cool the reaction vessel rapidly.
-
Purification and Formulation: a. Dilute the crude reaction mixture with the HPLC mobile phase (e.g., 1-2 mL of a water/acetonitrile mixture). b. Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18) to separate the 18F-labeled product from unreacted [18F]fluoride and other impurities. c. Collect the product fraction corresponding to the desired [18F]fluoroarene. d. Dilute the collected fraction with water and trap the product on a C18 Sep-Pak cartridge. e. Wash the cartridge with water to remove HPLC solvents. f. Elute the final product from the C18 cartridge with ethanol and formulate in sterile saline for injection.
-
Quality Control: a. Perform analytical HPLC to determine radiochemical purity. b. Measure the total activity and calculate the decay-corrected radiochemical yield. c. Determine the molar activity (Aₘ).
Application Example: Imaging Amino Acid Transport in Cancer
PET tracers derived from amino acids are highly valuable in oncology. Many cancer cells overexpress specific amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1), to meet the high metabolic demands of proliferation.[6] A PET probe synthesized from a precursor like this compound could be designed to mimic a natural amino acid, allowing it to be transported into cancer cells via LAT1.
The diagram below illustrates the mechanism by which an amino acid-based PET tracer is taken up by a cancer cell.
Caption: Uptake of an amino acid PET tracer via the LAT1 transporter in cancer.
References
- 1. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Amino-4-fluorophenylboronic Acid in the Design of Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] This document provides detailed application notes and protocols for the prospective use of 3-Amino-4-fluorophenylboronic acid as a versatile scaffold in the development of both reversible and irreversible covalent inhibitors. While direct literature examples of this specific starting material are limited, its structure offers clear strategic advantages for inhibitor design, which will be explored herein through hypothetical applications based on established principles.
The this compound scaffold contains three key features for covalent inhibitor development:
-
Boronic Acid: This group can act as a reversible covalent "warhead," forming a stable but reversible bond with nucleophilic residues like serine or threonine, most notably in the active site of proteasomes.[2]
-
Amino Group: The primary amine serves as a versatile chemical handle for the introduction of various irreversible covalent "warheads," such as acrylamides or chloroacetamides, which can target nucleophilic residues like cysteine.[3][4]
-
Fluorophenyl Ring: The fluorinated phenyl ring provides a core scaffold for building out the inhibitor to achieve non-covalent binding affinity and selectivity for the target protein. The fluorine atom can also modulate the pKa of the boronic acid.[5]
This document will detail two primary applications: the development of a reversible covalent proteasome inhibitor and an irreversible covalent Fibroblast Growth Factor Receptor (FGFR) inhibitor.
Application 1: Reversible Covalent Inhibition of the Proteasome
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated therapeutic strategy in oncology, particularly for multiple myeloma.[2][6] Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, are known to reversibly inhibit the chymotrypsin-like activity of the 20S proteasome by forming a covalent bond with the active site threonine residue.[7]
Hypothetical Inhibitor Profile: AFPB-Proteasome-01
For this application, we hypothesize a dipeptide derivative of this compound, named AFPB-Proteasome-01 , designed to target the proteasome.
| Parameter | Value | Reference Assay |
| Target | 20S Proteasome (β5 subunit) | Proteasome Activity Assay |
| IC50 (Chymotrypsin-like activity) | 8.5 nM | Biochemical Assay |
| Mechanism of Action | Reversible Covalent | Kinetic Assays |
| Cellular Potency (MM.1S cells) | 45 nM | Cell Viability Assay |
Signaling Pathway: Ubiquitin-Proteasome System
Caption: Inhibition of the 26S proteasome by a boronic acid-based covalent inhibitor.
Application 2: Irreversible Covalent Inhibition of FGFR4
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the progression of certain cancers, including hepatocellular carcinoma.[8] The presence of a non-catalytic cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 makes it an attractive target for selective irreversible covalent inhibitors.[1][9]
Hypothetical Inhibitor Profile: AFPB-FGFR4-01
Here, we envision that the amino group of this compound is functionalized with an acrylamide warhead to create an irreversible inhibitor, AFPB-FGFR4-01 .
| Parameter | Value | Reference Assay |
| Target | FGFR4 (Cys552) | Kinase Activity Assay |
| IC50 (FGFR4) | 12 nM | Biochemical Assay |
| IC50 (FGFR1) | > 5,000 nM | Biochemical Assay |
| k_inact/K_i | 1.5 x 10^5 M⁻¹s⁻¹ | Kinetic Assay |
| Cellular Potency (Huh-7 cells) | 98 nM | Cell Proliferation Assay |
Signaling Pathway: FGFR4 Signaling Cascade
Caption: Irreversible inhibition of the FGFR4 signaling pathway.
Experimental Protocols
Synthesis of a Hypothetical Irreversible FGFR4 Inhibitor (AFPB-FGFR4-01)
This protocol outlines a plausible synthetic route to functionalize the amino group of this compound with an acrylamide warhead.
Caption: Synthetic workflow for AFPB-FGFR4-01.
Materials:
-
This compound
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
Biochemical Assay: Kinase Activity IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a covalent inhibitor against its target kinase.
Materials:
-
Recombinant FGFR4 kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., AFPB-FGFR4-01) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the recombinant FGFR4 kinase to the wells and pre-incubate for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal on a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Target Engagement via Western Blot
This protocol assesses the covalent modification of a target protein in cells by monitoring the occupancy of the binding site using a competitive probe.
Caption: Workflow for assessing covalent target engagement using a competitive probe and Western Blot.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., AFPB-FGFR4-01)
-
A biotinylated covalent probe that targets the same residue as the inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed Huh-7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with increasing concentrations of the test inhibitor for a fixed time (e.g., 2 hours). Include a DMSO vehicle control.
-
After the inhibitor treatment, add the biotinylated covalent probe to all wells at a fixed concentration and incubate for a shorter period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP in blocking buffer to detect the biotinylated probe.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The signal from the biotinylated probe will decrease as the concentration of the test inhibitor increases, indicating competitive binding and target engagement. Quantify the band intensities using densitometry.
Conclusion
This compound represents a promising, albeit underexplored, starting material for the synthesis of both reversible and irreversible covalent inhibitors. By leveraging the inherent reactivity of the boronic acid or by functionalizing the amino group, researchers can design novel inhibitors against a range of targets. The protocols and conceptual frameworks provided here serve as a guide for the design, synthesis, and evaluation of such compounds, paving the way for the development of new therapeutic agents.
References
- 1. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Boc-Protection of 3-Amino-4-fluorophenylboronic acid
Document ID: AN-SOP-2025-01 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This application note provides a detailed protocol for the N-Boc protection of 3-Amino-4-fluorophenylboronic acid, a valuable building block in medicinal chemistry. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents.[1][4]
The reaction involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base, to form a stable carbamate.[5][6][7] The choice of solvent and base can be adapted to suit specific laboratory conditions and substrate solubility.
Reaction Scheme:

Figure 1. Boc-protection of this compound.
Data Presentation: Reaction Conditions
The Boc-protection of amines is versatile, and several conditions can lead to successful product formation. The following table summarizes typical reaction parameters. The choice of conditions may depend on the scale of the reaction and the desired workup procedure.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) | |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) | Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) | Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) | [8] |
| Base | Triethylamine (TEA) (1.5 equiv) | Sodium Bicarbonate (NaHCO₃) (2.0 equiv) | Sodium Hydroxide (NaOH) (1.1 equiv) | [4][8] |
| Solvent | Tetrahydrofuran (THF) / Water (2:1 v/v) | Dioxane / Water (1:1 v/v) | Acetonitrile | [4][8][9] |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature | [4][8] |
| Reaction Time | 4 - 12 hours | 6 - 16 hours | 2 - 8 hours | |
| Typical Yield | > 90% | > 85% | > 90% |
Experimental Protocols
This section details a reliable and reproducible protocol for the Boc-protection of this compound, based on "Condition A" from the table above.
3.1 Materials and Equipment
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.2 Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water. Add triethylamine (TEA) (1.5 equiv) to the solution. Stir at room temperature for 5-10 minutes until a homogeneous solution is obtained.
-
Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-10 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl, followed by saturated brine.[10]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product, which is often a white to off-white solid of high purity.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows described in this document.
Caption: Experimental workflow for the Boc-protection of this compound.
Safety and Handling
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is a lachrymator. Handle with care.
-
Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is harmful if inhaled.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
1M Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Avoid inhaling vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Amine Protection / Deprotection [ar.bzchemicals.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. beilstein-journals.org [beilstein-journals.org]
Application Notes: 3-Amino-4-fluorophenylboronic Acid in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-fluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structural features, including an amino group for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a boronic acid moiety for carbon-carbon bond formation, make it a valuable reagent in the synthesis of complex bioactive molecules. These molecules often serve as inhibitors of key biological targets, such as protein kinases, which are implicated in a variety of diseases, including cancer.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors.
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and cell division.[1] Their overexpression is associated with various cancers, making them attractive targets for cancer therapy.[1] A novel class of pyrimidine-based Aurora A kinase inhibitors has been developed, demonstrating the utility of substituted phenyl moieties in achieving potent and selective inhibition.[2] While the exact synthesis of the commercial starting materials is not always detailed, the structure of these inhibitors strongly suggests the use of building blocks like this compound derivatives in their synthesis.
Structure-Activity Relationship (SAR) of Pyrimidine-Based Aurora A Kinase Inhibitors
The following table summarizes the in vitro activity of a series of pyrimidine derivatives against Aurora A kinase and their effect on the levels of cMYC and MYCN, downstream targets of the Aurora kinase pathway. The data highlights the importance of the substitution pattern on the phenyl ring for biological activity.
| Compound ID | R Group | Aurora A IC50 (nM)[2] | Relative cMYC Level (%)[2] | Relative MYCN Level (%)[2] |
| 1 | H | 24.1 ± 7.9 | 85 ± 5 | 90 ± 8 |
| 7 | 4-Cl | 45.2 ± 9.1 | >95 | >95 |
| 10 | 4-Cl, 3-F | 52.2 ± 8.1 | 65 ± 7 | 70 ± 9 |
| 13 | 4-Cl, 2-F | 38.6 ± 7.0 | <50 | <50 |
| 15 | 2-F | >100 | 75 ± 6 | 80 ± 7 |
| 16 | 3-F | >100 | 80 ± 8 | 85 ± 6 |
| 17 | 4-Cl, 2,3-di-F | 64.9 ± 13.7 | 60 ± 9 | 65 ± 8 |
| 18 | 2,4-di-F | >100 | 70 ± 5 | 75 ± 7 |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of bioactive compounds using this compound. Protocol 1 describes a general Suzuki-Miyaura coupling reaction, a key step in the synthesis of many kinase inhibitors. Protocol 2 outlines the synthesis of a key intermediate for an Aurora kinase inhibitor, adapted from the literature.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous organic solvent (e.g., 10 mL of dioxane per mmol of aryl halide). In a separate vial, dissolve the base (2.0 eq) in a minimal amount of degassed water and add it to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Synthesis of a Substituted Benzamide Intermediate for Kinase Inhibitors
This protocol outlines the synthesis of a key benzamide intermediate, which can be further elaborated to produce potent kinase inhibitors. This is a representative synthesis that demonstrates how the amino functionality of a fluorophenylboronic acid derivative can be utilized.
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired N-(2-fluoro-5-boronophenyl)benzamide derivative. This intermediate can then be used in subsequent Suzuki coupling reactions.
Visualizations
Aurora Kinase Signaling Pathway and Inhibition
The following diagram illustrates a simplified Aurora kinase signaling pathway and the mechanism of its inhibition, leading to cell cycle arrest and apoptosis.
Caption: Simplified Aurora Kinase signaling pathway and mechanism of inhibition.
General Experimental Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the general workflow for a Suzuki-Miyaura coupling reaction as described in Protocol 1.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Role of 3-Amino-4-fluorophenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-fluorophenylboronic acid and its isomers are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the amino group provides a reactive handle for further functionalization, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compound. The boronic acid moiety is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This document provides an overview of the applications of this compound in drug discovery, with a focus on the synthesis of kinase inhibitors, and includes detailed experimental protocols.
Application: Synthesis of Kinase Inhibitors
A significant application of this compound lies in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The phenylboronic acid derivative can be incorporated into various heterocyclic scaffolds, such as quinazolines, to generate potent and selective inhibitors of kinases like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
Case Study: BPR1K871 and Analogs - Multi-Kinase Inhibitors
BPR1K871 is a potent multi-kinase inhibitor that targets Aurora kinases (A and B) and FLT3, all of which are implicated in the progression of various cancers, including Acute Myeloid Leukemia (AML).[1][2] The core structure of BPR1K871 is a quinazoline scaffold, and structure-activity relationship (SAR) studies of this class of compounds often involve the synthesis of numerous analogs with different substitutions on a phenyl ring, a process where this compound can be a valuable synthetic intermediate.
The following table summarizes the in vitro inhibitory activities of BPR1K871 and related analogs against key kinases and cancer cell lines. This data highlights how modifications to the chemical structure, often achieved through Suzuki coupling with various phenylboronic acids, can impact potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | EC50 (nM) |
| BPR1K871 | Aurora A | 22 | MOLM-13 (AML) | ~5 |
| Aurora B | 13 | MV4-11 (AML) | ~5 | |
| FLT3 | 19 | |||
| Analog 4 | Aurora A | 4.9 | MOLM-13 (AML) | 20 |
| FLT3 | 127 | MV4-11 (AML) | 43 | |
| Analog 5 | Aurora A | - | - | - |
| FLT3 | >1000 | - | - | |
| Analog 7 | Aurora A | - | - | - |
| FLT3 | >1000 | - | - | |
| Analog 13 | Aurora A | - | - | - |
| FLT3 | <10 | - | - |
Data sourced from multiple studies on BPR1K871 and its analogs.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in the Synthesis of Kinase Inhibitor Scaffolds
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a heterocyclic halide (e.g., a chloro-quinazoline derivative) and an arylboronic acid, such as this compound, to generate a key intermediate in the synthesis of kinase inhibitors.
Materials:
-
Appropriate chloro-quinazoline derivative (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the chloro-quinazoline derivative, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Diagram of Experimental Workflow:
References
3-Amino-4-fluorophenylboronic Acid: A Versatile Building Block for Novel Pharmaceutical Agents
Introduction
3-Amino-4-fluorophenylboronic acid has emerged as a crucial building block in medicinal chemistry, offering a unique combination of functionalities for the synthesis of complex pharmaceutical agents. Its strategic placement of an amino group, a fluorine atom, and a boronic acid moiety on a phenyl ring provides medicinal chemists with a versatile scaffold to develop novel therapeutics, particularly in the realm of targeted cancer therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, highlighting its role in advancing drug discovery and development.
Application in the Synthesis of Kinase Inhibitors
The aminophenylboronic acid scaffold is particularly valuable in the development of kinase inhibitors. The amino group can serve as a key hydrogen bond donor or as a point for further chemical modification, while the fluorine atom can enhance binding affinity and improve metabolic stability. The boronic acid group is a versatile functional handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient construction of the biaryl structures that are common in many kinase inhibitors.
A prominent example of a therapeutic class where this building block is relevant is in the development of inhibitors for the RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target key kinases in this cascade, such as B-Raf, have shown significant clinical efficacy.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic Acid
This protocol describes the synthesis of the building block itself, adapted from a published procedure.[1]
Materials:
-
4-Bromo-2-fluoroaniline
-
Trimethylsilyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Protection of the Amine: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-fluoroaniline in anhydrous THF. Add triethylamine, followed by the dropwise addition of trimethylsilyl chloride at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Lithium-Halogen Exchange and Borylation: Cool the reaction mixture to -78°C and add n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature. Then, add trimethyl borate dropwise and allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous HCl (2M).
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a mixture of diethyl ether and pentane to yield 4-amino-3-fluorophenylboronic acid as a solid.
| Reactant | Product | Yield |
| 4-Bromo-2-fluoroaniline | 4-Amino-3-fluorophenylboronic acid | ~47%[1] |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table provides representative data for the Suzuki-Miyaura coupling of a related compound, 4-fluorophenylboronic acid, with various aryl bromides, which can serve as a starting point for optimizing reactions with this compound.[2]
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~95[2] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~90[2] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~85[2] |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~92[2] |
| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~93[2] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
RAF-MEK-ERK Signaling Pathway and Inhibition
The RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth and proliferation. Mutations in genes encoding proteins in this pathway, such as B-Raf, can lead to constitutive activation and uncontrolled cell division, a hallmark of cancer. Kinase inhibitors synthesized using this compound can be designed to target and inhibit the activity of mutated B-Raf, thereby blocking downstream signaling and inhibiting cancer cell growth.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their drug discovery efforts. The ability to efficiently construct complex biaryl structures through Suzuki-Miyaura coupling, combined with the favorable physicochemical properties imparted by the amino and fluoro substituents, makes this compound a key component in the development of next-generation targeted therapies.
References
Application Notes and Protocols for Suzuki Coupling with 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-4-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds containing the 3-amino-4-fluorophenyl moiety. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom can influence the reactivity of the boronic acid, necessitating careful optimization of reaction conditions.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[1][2] The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3]
Key Reaction Parameters
The success of a Suzuki coupling reaction with this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For challenging substrates, including those prone to decomposition or with complex electronic effects like this compound, highly active catalyst systems are often preferred. Modern catalyst systems often employ bulky, electron-rich phosphine ligands such as XPhos and SPhos, which can promote rapid catalytic turnover, even at lower temperatures.[4] Pre-catalysts, where the active Pd(0) species is readily formed in situ, can also be highly effective.[4]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] For boronic acids that are sensitive to decomposition, a weaker base or carefully controlled conditions may be necessary.[4]
-
Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water to facilitate the dissolution of the inorganic base.[7]
-
Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[4] Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, which can be advantageous for preventing the degradation of sensitive substrates.
Summary of Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions involving fluorinated and amino-substituted phenylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Conventional Heating Conditions | Microwave-Assisted Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G4 |
| Ligand (if applicable) | PPh₃, dppf, XPhos, SPhos | PPh₃, dppf, XPhos |
| Catalyst Loading | 1-5 mol% | 0.5-5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Na₂CO₃ |
| Base Equivalents | 2-3 | 2-3 |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | Dioxane/H₂O, EtOH/H₂O, DMF |
| Temperature | Room Temperature to 110 °C | 100-150 °C |
| Reaction Time | 30 minutes to 24 hours | 5-40 minutes |
Experimental Protocols
Below are two detailed protocols that can be adapted for the Suzuki coupling of this compound with various aryl or heteroaryl halides.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general method suitable for a wide range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2-3 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is designed for rapid reaction optimization and synthesis, particularly for less reactive or sensitive substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).
-
Add the solvent system to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key relationships and workflows in a typical Suzuki coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of Biaryl Compounds with 3-Amino-4-fluorophenylboronic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of fluorine and amino functionalities into these scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 3-Amino-4-fluorophenylboronic acid is a versatile building block that allows for the efficient synthesis of such functionalized biaryl compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing this compound and explore their potential applications in drug discovery, particularly as kinase inhibitors targeting cancer-related signaling pathways.
Data Presentation: Representative Suzuki-Miyaura Coupling of this compound
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl bromides. The data is compiled from analogous reactions and serves as a guideline for optimization.[1]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 110 | 16 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | t-Amyl Alcohol | 100 | 8 | 90-98 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (9:1) | 90 | 12 | 82-92 |
| 5 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 6 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 24 | 60-75 |
| 7 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 70-80 |
| 8 | 4-Bromotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-Amyl Alcohol | 100 | 10 | 88-96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Septum
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene and Water).
-
In a separate vial, prepare a solution of the base (e.g., 2 mmol of K₂CO₃ in 2 mL of degassed water).
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, 4:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl bromide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).
-
Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in the general protocol.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Biaryl compounds synthesized from this compound are of significant interest in drug discovery as potential kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2'-amino-3'-fluoro-biphenyl motif can serve as a key pharmacophore for interacting with the ATP-binding site of various kinases.
One such important signaling network is the Fibroblast Growth Factor Receptor (FGFR) pathway , which is often aberrantly activated in various cancers. The FGFR signaling cascade activates downstream pathways like the RAS-MAPK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.[2][3][4]
Experimental Workflow for Biaryl Synthesis
Caption: General workflow for the synthesis of biaryl compounds.
FGFR Signaling Pathway and Potential Inhibition
The diagram below illustrates the FGFR signaling pathway and highlights the potential point of inhibition by biaryl compounds.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Conclusion
This compound is a valuable reagent for the synthesis of diverse biaryl compounds with high potential for applications in drug discovery. The Suzuki-Miyaura coupling provides a robust and versatile method for constructing these scaffolds. The resulting biaryl molecules, particularly those designed as kinase inhibitors, represent a promising avenue for the development of novel therapeutics targeting diseases such as cancer. The protocols and information provided herein serve as a comprehensive guide for researchers in this exciting field.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-4-fluorophenylboronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Amino-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of this compound.
Question: My reaction yield is low or non-existent. What are the primary factors to investigate?
Answer:
Low yields in Suzuki couplings with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Integrity: The active catalyst in a Suzuki coupling is the Pd(0) species. If you are using a Pd(II) precatalyst, it needs to be efficiently reduced in-situ. Ensure your palladium source and phosphine ligands are not degraded or oxidized. It is advisable to use fresh reagents or robust, air-stable precatalysts.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of your starting materials or product. For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic systems, vigorous stirring is essential to maximize the interfacial area.
Question: I am observing significant amounts of a byproduct that appears to be aniline or 4-fluoroaniline. What is happening and how can I prevent it?
Answer:
This byproduct is likely the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich or heteroaromatic boronic acids.[1]
To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.
-
Anhydrous Conditions: Since water is the proton source for this reaction, employing anhydrous solvents and bases can significantly reduce protodeboronation.
-
More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of this side reaction.[1]
Question: The reaction with my electron-rich this compound is sluggish. What catalyst and ligand combination should I try?
Answer:
The amino group in your boronic acid can coordinate to the palladium center, potentially inhibiting the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can promote the desired catalytic steps and prevent catalyst deactivation.
-
Buchwald-type Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be effective for challenging Suzuki couplings, including those with electron-rich or sterically hindered substrates.
-
Precatalysts: Using well-defined precatalysts like XPhos Pd G2 or G3 can be advantageous. These complexes often generate the active Pd(0) species more efficiently under mild conditions, which can be crucial for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: Typically, a catalyst loading of 1-3 mol% of palladium is sufficient for most Suzuki coupling reactions.[2] However, for challenging substrates like this compound, you might need to screen different loadings. For difficult couplings, increasing the catalyst loading to 5 mol% can sometimes improve the yield.
Q2: Which base is generally recommended for Suzuki couplings with aminophenylboronic acids?
A2: The choice of base is highly substrate-dependent. A common starting point is a carbonate base such as K₂CO₃ or Cs₂CO₃.[3] For base-sensitive substrates or to minimize protodeboronation, weaker bases like KF can be effective.[4] In some cases, a phosphate base like K₃PO₄ provides the best results. A screening of different bases is often necessary to identify the optimal conditions for your specific reaction.
Q3: What solvent system should I use?
A3: A variety of solvents can be used for Suzuki couplings. Common choices include ethereal solvents like 1,4-dioxane or THF, often in a mixture with water to dissolve the inorganic base.[5] Aromatic hydrocarbons like toluene are also frequently used. For substrates with poor solubility, polar aprotic solvents such as DMF or DMSO can be employed, although they can sometimes complicate product isolation. The choice of solvent can also influence the selectivity of the reaction.[6][7][8]
Q4: My product appears to be a mixture of regioisomers. How can I improve the regioselectivity?
A4: Regioselectivity issues can arise if your aryl halide has multiple reactive sites. The choice of catalyst and ligand can significantly influence the regioselectivity. Bulky ligands often favor reaction at the less sterically hindered position. Careful optimization of the reaction temperature and time can also help to improve the selectivity towards the desired product.
Q5: How can I effectively remove the palladium catalyst from my final product?
A5: Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be used for palladium removal, including:
-
Chromatography: Silica gel chromatography is often effective.
-
Activated Carbon: Treatment of a solution of the product with activated carbon can adsorb the palladium.
-
Scavenging Agents: Various commercial scavenging resins and reagents are available that selectively bind to palladium.
Data Presentation
The following tables summarize typical reaction conditions and the effect of different parameters on the Suzuki coupling of aminophenylboronic acids and related compounds. Note that direct comparative data for this compound is limited in the literature; therefore, data from analogous substrates are included for guidance.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Amino- and Fluoro-Substituted Aryl Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 80-110 | 12 | Varies | General protocol for 3,4-difluorophenylboronic acid | |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 120-150 | 0.25-1 | Varies | Microwave protocol for 3,4-difluorophenylboronic acid | |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | >95 | For a substituted aminophenylboronic acid derivative | BenchChem |
| XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 2 | High | For challenging heteroaryl chlorides | [9] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 18 | 85 | For an electron-rich aminophenylboronic acid | BenchChem |
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base (equiv) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Substrate Notes | Reference |
| K₂CO₃ (3) | Pd(dppf)Cl₂ | MeCN/H₂O (4:1) | 80 | 90 (initially) | 4-pyridinylboronic acid with 1-bromo-2-fluorobenzene | |
| Na₂CO₃ (2) | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 98 | 4-bromonitrobenzene with phenylboronic acid | [3] |
| K₃PO₄ (2) | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | >95 | Aminophenylboronic acid derivative | BenchChem |
| Cs₂CO₃ (2) | PdCl₂(dppf) | THF/H₂O | 80 | 95 | 4-Bromobenzothiophene with phenylboronic acid | BenchChem |
| KF (3) | Pd₂(dba)₃/P(t-Bu)₃ | THF | 60 | Varies | General recommendation to reduce protodeboronation | [4] |
Table 3: Common Solvents Used in Suzuki Coupling Reactions
| Solvent System | Typical Ratio | Base Solubility | Notes |
| Toluene / H₂O | 2:1 to 10:1 | Good for inorganic bases | Biphasic system, requires vigorous stirring. |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Good for inorganic bases | Common choice, miscible with water at higher temperatures. |
| THF / H₂O | 4:1 | Good for inorganic bases | Lower boiling point may require lower reaction temperatures. |
| DMF or DMAc | Anhydrous | Good for organic bases | High boiling points, can be difficult to remove. |
| Acetonitrile / H₂O | 4:1 | Good for inorganic bases | Can influence reaction selectivity.[6] |
| t-Amyl alcohol | Anhydrous | Good for organic bases | "Greener" solvent alternative. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pd(II) Precatalyst and Phosphine Ligand
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Under a positive flow of inert gas, add the catalyst and ligand to the reaction mixture.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 50 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nasc.ac.in [nasc.ac.in]
common side reactions with 3-Amino-4-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-fluorophenylboronic acid. The following sections address common side reactions and other issues that may be encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The two most prevalent side reactions when using this compound, like many other arylboronic acids, are protodeboronation and homocoupling.[1][2]
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Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-fluoroaniline as a byproduct.[2][3] This reaction is often promoted by the presence of water and strong bases.[1][3]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-diamino-3,3'-difluorobiphenyl.[4][5][6] The presence of oxygen and certain palladium catalysts can facilitate this undesired outcome.[1][4]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura coupling reactions are a common issue. A systematic approach to troubleshooting is recommended. Key areas to focus on include:
-
Catalyst Activity: Ensure the palladium catalyst is active. Many Pd(0) catalysts are sensitive to air and should be handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
-
Oxygen Contamination: Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[1]
-
Reagent Purity and Stability: Verify the purity of all reagents, including the this compound, the coupling partner (aryl halide/triflate), and the base. Boronic acids can degrade over time, so using a fresh or properly stored batch is advisable.
-
Base and Solvent Selection: The choice of base and solvent system is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1] For instance, strong bases in aqueous media can accelerate protodeboronation.[1][3]
Troubleshooting Guide for Common Side Reactions
Issue 1: Significant Formation of 3-fluoroaniline (Protodeboronation Product)
Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom.[2] This side reaction is particularly problematic with electron-rich or heteroaromatic boronic acids, and the amino group in this compound can contribute to this reactivity.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a milder base such as K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.[1] | Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[3] |
| Solvent | Employ anhydrous or non-aqueous conditions if possible. | Water is the primary proton source for this side reaction.[1] |
| Temperature | Lower the reaction temperature. | Protodeboronation is often more pronounced at elevated temperatures. |
| Boronic Acid Equivalents | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. | This can help to compensate for some loss due to protodeboronation. |
Issue 2: Formation of 2,2'-diamino-3,3'-difluorobiphenyl (Homocoupling Product)
The oxidative homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls.[6] This is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[1][4]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure the reaction is performed under strictly inert conditions (argon or nitrogen). | Oxygen is a known promoter of homocoupling.[1][4] |
| Ligand Choice | Use bulky, electron-rich phosphine ligands. | These ligands can favor the desired cross-coupling pathway over homocoupling. |
| Catalyst Loading | Avoid excessively high catalyst loading. | Higher concentrations of the palladium catalyst can sometimes increase the rate of homocoupling. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can lead to an increase in byproduct formation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide/triflate (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
preventing protodeboronation of 3-Amino-4-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-Amino-4-fluorophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 2-fluoroaniline as a byproduct, reducing the yield of the desired coupled product and complicating purification. The presence of an electron-withdrawing fluorine atom on the phenyl ring can make this boronic acid particularly susceptible to protodeboronation, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH: Base-catalyzed protodeboronation is a common pathway.[1]
-
Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of this undesired side reaction.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a trifluoroborate salt, is a highly effective approach. These derivatives exhibit greater stability and act as a "slow-release" reservoir for the active boronic acid during the reaction.[1]
-
Optimization of Reaction Conditions:
-
Choice of Base: Employing milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferable to strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: Using anhydrous solvents can help to minimize the water available for protodeboronation.
-
Temperature: Running the reaction at the lowest temperature that still allows for an efficient coupling reaction can significantly reduce the extent of protodeboronation.
-
-
Use of a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and presence of 2-fluoroaniline byproduct | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative: Prepare the pinacol ester or MIDA boronate of this compound. 2. Optimize the base: Replace strong bases (NaOH, KOH) with milder bases (K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). 4. Ensure anhydrous conditions: Use dry solvents and reagents. |
| Reaction is sluggish and incomplete, leading to protodeboronation over time | Inefficient catalyst system or catalyst inhibition. | 1. Screen different palladium catalysts and ligands: Consider highly active catalysts like those based on Buchwald or Fu's ligands. 2. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate. 3. Degas the reaction mixture thoroughly: Oxygen can deactivate the palladium catalyst. |
| Inconsistent results between batches | Degradation of this compound during storage. | 1. Store the boronic acid properly: Keep it in a tightly sealed container, refrigerated, and under an inert atmosphere (e.g., nitrogen or argon). 2. Check the purity of the boronic acid before use: Use techniques like NMR to confirm the integrity of the starting material. |
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide, optimized to reduce protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting and minimizing protodeboronation.
References
Technical Support Center: Suzuki-Miyaura Coupling with 3-Amino-4-fluorophenylboronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the homocoupling of 3-Amino-4-fluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
High levels of the homocoupled biaryl byproduct are a common issue when working with electron-rich boronic acids like this compound. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1] The following table outlines common causes and actionable solutions to mitigate this problem.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen: Oxygen can mediate the homocoupling of boronic acids and lead to catalyst decomposition.[1][2][3][4] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Methods include inert gas (N₂ or Ar) sparging for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles for complete oxygen removal.[1] 1b. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish.[2][3] |
| 2. Use of Pd(II) precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling as they are reduced to the active Pd(0) state by the boronic acid.[1][4][5] | 2a. Use a Pd(0) Source: Switch to a Pd(0) catalyst like Pd(PPh₃)₄, which does not require an in-situ reduction step.[5] 2b. Use Efficient Precatalysts: Employ modern precatalysts (e.g., Buchwald G3/G4) designed for clean and efficient generation of the active Pd(0) species.[5] | |
| 3. Suboptimal Base Selection: The choice of base is critical. A base that is too strong or used in excess can sometimes promote side reactions. | 3a. Screen Weaker Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like NaOH.[3][5] | |
| 4. High Boronic Acid Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. | 4a. Slow Addition: Add the this compound solution slowly to the reaction mixture over a period of time.[5] 4b. Order of Addition: Pre-heat the mixture of the aryl halide, base, catalyst, and solvent before adding the boronic acid.[2] | |
| Low yield of desired product, but starting materials are consumed | 1. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, particularly with electron-rich boronic acids.[3][4] | 1a. Use Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider KF or K₂CO₃.[3] 1b. Anhydrous Conditions: Since water is the proton source, switching to anhydrous solvents can significantly reduce protodeboronation.[3] 1c. Convert to Boronate Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to homocoupling?
A1: The electron-donating amino group on the phenyl ring makes this boronic acid electron-rich. Electron-donating groups can increase the rate of side reactions, including oxidative homocoupling, especially in the presence of oxygen or Pd(II) species.[6]
Q2: What is the most critical first step to prevent homocoupling?
A2: The most effective preventative measure is the rigorous exclusion of oxygen.[2][7] This involves degassing the solvent and ensuring the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from reagent addition to the final quench.[1]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: Using a Pd(0) source like Pd(PPh₃)₄ is generally preferred as it bypasses the initial reduction step where homocoupling can occur.[5] Additionally, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically hinder the formation of intermediates that lead to homocoupling and promote the desired cross-coupling pathway.[5][8]
Q4: Can reaction temperature be optimized to reduce the homocoupling byproduct?
A4: Yes. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling.[5] Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[5] It is often beneficial to pre-heat the catalyst, base, and aryl halide before the final addition of the boronic acid.[2]
Q5: My reaction still produces the homocoupling byproduct despite taking precautions. What else can I try?
A5: If homocoupling persists, consider procedural modifications. The slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the side reaction.[5] Another strategy is to add a mild reducing agent, such as potassium formate, which can help minimize the concentration of free Pd(II) in the reaction mixture without disrupting the catalytic cycle.[7]
Data Presentation
The selection of the base and palladium source significantly impacts the ratio of the desired cross-coupled product to the homocoupled byproduct. The following tables summarize hypothetical results for a Suzuki coupling between this compound and 4-bromoanisole.
Table 1: Effect of Base on Product Distribution Conditions: 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Toluene/H₂O (4:1), 90°C, 12h, degassed.
| Base (2.5 equiv) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| K₃PO₄ | 85 | 10 |
| K₂CO₃ | 78 | 15 |
| Cs₂CO₃ | 88 | 8 |
| NaOH | 65 | 28 |
Table 2: Effect of Palladium Source on Product Distribution Conditions: 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.5 equiv), Toluene/H₂O (4:1), 90°C, 12h, degassed.
| Pd Source (2 mol%) | Ligand (4 mol%) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | 62 | 35 |
| Pd(PPh₃)₄ | - | 85 | 10 |
| Pd₂(dba)₃ | SPhos | 92 | <5 |
| XPhos Pd G3 | - | 94 | <3 |
Experimental Protocols
Optimized Protocol for Minimizing Homocoupling
This protocol is designed for a Suzuki-Miyaura reaction aimed at reducing the formation of the homocoupling byproduct of this compound.
1. Reagent and Glassware Preparation:
-
Oven-dry all glassware (reaction flask, condenser) and allow to cool under a stream of Argon or Nitrogen.
-
Ensure all reagents are of high purity and solvents are anhydrous and degassed.
2. Degassing Procedure (Inert Gas Sparging):
-
Add the required volume of solvent (e.g., 1,4-Dioxane/H₂O 10:1) to the reaction flask.
-
Bubble Argon or Nitrogen gas through the solvent via a long needle for at least 20-30 minutes to displace dissolved oxygen.[1]
3. Reaction Assembly:
-
To the oven-dried reaction flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), a finely powdered base (e.g., K₃PO₄, 2.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and any additional ligand if required.[3]
-
Seal the flask with a septum and purge with Argon or Nitrogen for 5-10 minutes.
4. Reagent Addition:
-
Via syringe, add the previously degassed solvent to the flask containing the solid reagents.
-
In a separate, dry vial, dissolve the this compound (1.2 equiv) in a minimum amount of the degassed solvent under an inert atmosphere.
-
Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C).[1]
-
Crucial Step: Add the boronic acid solution dropwise to the heated reaction mixture over 30-60 minutes using a syringe pump.[5]
5. Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired product from the homocoupling byproduct and other impurities.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving homocoupling issues.
Caption: Competing reaction pathways: desired cross-coupling vs. homocoupling.
References
catalyst selection for challenging Suzuki couplings with 3-Amino-4-fluorophenylboronic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Amino-4-fluorophenylboronic acid in challenging Suzuki-Miyaura cross-coupling reactions. This substrate is known to be challenging due to the presence of an ortho-amino group, which can interact with the palladium catalyst, and the electronic nature of the fluoro-substituent.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
Several factors can contribute to poor performance in this specific coupling:
-
Catalyst Deactivation: The primary amino group ortho to the boronic acid can chelate with the palladium center, forming a stable, inactive complex and hindering the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, converting the boronic acid back to 2-fluoroaniline. This process can be catalyzed by acid or base.[1]
-
Slow Oxidative Addition: If the coupling partner is an electron-rich aryl chloride or bromide, the initial oxidative addition step can be slow, making it the rate-limiting step of the reaction.[2][3]
-
Inappropriate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. More specialized, electron-rich, and sterically hindered ligands are often required to achieve good results.[4]
Q2: What is the best initial catalyst system to try for this coupling?
For challenging couplings involving substrates with unprotected ortho-anilines, modern palladacycle precatalysts are highly recommended as a starting point. These catalysts are designed for high activity and stability.
-
Recommended Starting Point: A G3 (third-generation) or G4 (fourth-generation) Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand is an excellent choice. For example, CataXCium A Pd G3 has been shown to be uniquely effective for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines.[5] Other strong candidates include systems based on XPhos , SPhos , or similar Buchwald ligands.[6][7]
Q3: How can I minimize the unwanted side reaction of protodeboronation?
Protodeboronation is a significant challenge.[1] To mitigate it, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), can reduce decomposition.[8] These esters often act as a "slow-release" source of the active boronic acid under the reaction conditions.[1]
-
Careful Choice of Base and Solvent: While aqueous bases are common, they can facilitate protodeboronation. Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) may improve results.[2][9]
-
Control Reaction Time: Do not let the reaction run for an excessively long time, as this increases the likelihood of boronic acid degradation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Q4: Should I protect the amino group on the boronic acid?
While protecting the amino group (e.g., as a Boc or Acyl derivative) can prevent catalyst chelation and is a valid strategy, many modern catalyst systems are robust enough to work with the unprotected amine.[5] Developing a method that avoids extra protection/deprotection steps is often more efficient. It is recommended to first screen modern catalyst systems with the unprotected substrate before resorting to a protection strategy.
Troubleshooting Guide
If your reaction is not proceeding as expected, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for challenging Suzuki couplings.
Catalyst System Comparison for Challenging Substrates
The following table summarizes catalyst systems successfully used for Suzuki couplings of electronically or sterically challenging substrates, such as unprotected anilines or electron-rich partners. While data for the exact this compound is sparse, these systems provide a strong basis for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner Type | Typical Yield | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Electron-rich Aryl Chlorides | Good to Excellent | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Electron-rich Aryl Bromides | >80% | [2] |
| CataXCium A Pd G3 | CataCXium A | K₃PO₄ | Dioxane/H₂O | Unprotected o-Bromoanilines | Good to Excellent | [5] |
| Pd-PEPPSI-IPr | IPr | KOt-Bu | Toluene | Aryl Iodides | High | [11] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | Aryl Iodides | Variable, often poor for challenging substrates | [12] |
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (or other selected precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution based on the aryl bromide)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and the palladium precatalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Logical Guide for Catalyst Selection
The choice of catalyst and ligand is paramount for overcoming the challenges posed by this substrate. The following diagram illustrates a decision-making process based on the nature of the coupling partner.
Caption: Catalyst selection guide based on coupling partner electronics.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions of 3-Amino-4-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Amino-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species, in this case, this compound. It does this by forming a more nucleophilic "ate" complex (boronate) from the boronic acid. This boronate complex then readily undergoes transmetalation with the palladium(II) halide complex, a key step in the formation of the new carbon-carbon bond.
Q2: Which type of base is generally recommended for Suzuki reactions with aminophenylboronic acids?
A2: For Suzuki couplings involving aminophenylboronic acids, inorganic bases are most commonly employed. Weaker bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective and can help to minimize side reactions. In some cases, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but their high basicity may lead to undesired side reactions. Cesium carbonate (Cs₂CO₃) is also a popular choice, particularly for challenging couplings.
Q3: What are the common side reactions to be aware of when using this compound in Suzuki reactions?
A3: A primary side reaction of concern is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is particularly relevant for electron-rich boronic acids, such as those containing an amino group. The presence of water and a strong base can facilitate this undesired reaction. Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl impurity. This can be promoted by the presence of oxygen in the reaction mixture.
Q4: How does the fluorine substituent on the phenylboronic acid affect the Suzuki coupling reaction?
A4: The electron-withdrawing nature of the fluorine atom in this compound can influence the electronic properties of the boronic acid. This can potentially enhance the rate of transmetalation. However, the overall electronic character is also influenced by the electron-donating amino group. Careful optimization of reaction conditions is therefore essential to achieve high yields.
Troubleshooting Guides
Problem 1: Low to no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust precatalyst. |
| Inappropriate Base | The choice of base is critical. If using a weak base like K₂CO₃ with low yield, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Conversely, if a strong base is used and degradation is observed, a weaker base may be more suitable. |
| Solvent Issues | Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling. For biphasic solvent systems (e.g., dioxane/water), vigorous stirring is crucial for efficient reaction. |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, consider increasing it, typically in the range of 80-110 °C. |
Problem 2: Significant formation of a byproduct identified as 2-fluoroaniline (protodeboronation).
| Possible Cause | Troubleshooting Step |
| Excess Water and/or Strong Base | Protodeboronation is often promoted by water and strong bases. Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. Consider using a milder base such as potassium fluoride (KF) or a weaker carbonate base. |
| Prolonged Reaction Time at High Temperature | Extended reaction times at elevated temperatures can increase the likelihood of protodeboronation. Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
| Boronic Acid Quality | Ensure the this compound is of high purity and has been stored correctly, as degradation over time can increase susceptibility to side reactions. |
Data Presentation: Base Selection for Analogous Suzuki Coupling
Direct quantitative data for the Suzuki coupling of this compound with a wide range of bases is limited in the literature. The following table presents data from a study on a structurally similar substrate, 4-Amino-3-bromobenzoic acid, coupled with an arylboronic acid, which can serve as a valuable guide for base selection.[1]
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/Water | 100 | Good to Excellent | A commonly used and effective base for this type of transformation.[1] |
| K₃PO₄ | NiCl₂(PCy₃)₂ | 2-Me-THF | 100 | Moderate to Good | A stronger base that can be effective, particularly with less reactive coupling partners.[1] |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 100 | High | Often used for challenging couplings and can provide excellent yields. |
| NaOH | Pd(OAc)₂ / PPh₃ | DME/Water | 80 | Variable | A strong base that can be effective but may increase the risk of side reactions. |
| KF | Pd(dppf)Cl₂ | THF | 80 | Moderate | A milder base that can be advantageous in minimizing protodeboronation. |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison. Optimization for the specific reaction with this compound is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific aryl halides and reaction conditions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting base selection in Suzuki reactions.
References
Technical Support Center: Purification of Suzuki Coupling Products Involving 3-Amino-4-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 3-Amino-4-fluorophenylboronic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of Suzuki coupling products derived from this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a complex mixture of products after my Suzuki coupling reaction. What are the likely impurities?
A1: A complex product mixture is a common challenge. Besides your desired biphenyl product, you are likely encountering several side products and unreacted starting materials. The most common impurities include:
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Homocoupling product of this compound: This results from the coupling of two molecules of the boronic acid. The presence of oxygen can promote this side reaction.[1]
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Unreacted this compound and its degradation products: Incomplete conversion or decomposition of the boronic acid can lead to its presence in the crude product.
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Unreacted aryl halide: If the reaction did not go to completion, the starting aryl halide will be present.
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Protodeborylation product: This is the product where the boronic acid group is replaced by a hydrogen atom.
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Palladium catalyst residues: These can often be observed as a fine black precipitate.
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Byproducts from the base: Depending on the base used, byproducts may be present in the crude mixture.
Q2: My desired product is very polar due to the free amine, making it difficult to separate from other polar impurities by column chromatography. What can I do?
A2: The polarity of the amino group can indeed make purification challenging. Here are several strategies to address this:
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Use a less polar solvent system with a basic modifier: A common approach for purifying basic compounds like amines on silica gel is to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent.[2] This helps to reduce tailing and improve separation by competing with the basic product for acidic sites on the silica gel.
-
Employ an amine-functionalized silica gel column: These columns have a basic surface, which minimizes the strong interactions with basic analytes, often allowing for purification with less polar solvent systems and without the need for basic additives.[3]
-
Acid-base extraction: You can perform a liquid-liquid extraction to separate your basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your amino-containing product will move to the aqueous layer as its hydrochloride salt. After separating the layers, you can then basify the aqueous layer and extract your purified product back into an organic solvent.[4]
Q3: I am struggling with removing the unreacted this compound from my product. How can I effectively remove it?
A3: Residual boronic acid is a frequent impurity. Here are a few methods for its removal:
-
Aqueous basic wash: During the workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can help to remove the acidic boronic acid by converting it to its water-soluble boronate salt.
-
Diethanolamine treatment: Boronic acids can form stable adducts with diethanolamine, which can sometimes be selectively precipitated or washed away.
-
Scavenger resins: There are commercially available scavenger resins designed to bind and remove boronic acids from reaction mixtures.
Q4: My yields are consistently low. What are the potential causes when using this compound?
A4: Low yields can be attributed to several factors, some of which are specific to using an amino-substituted boronic acid:
-
Catalyst inhibition: The lone pair of electrons on the amino group of this compound can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or halt the catalytic cycle.
-
Protodeborylation: Boronic acids can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom. This is particularly an issue with electron-deficient boronic acids.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Oxygen contamination: Inadequate degassing of the reaction mixture can lead to the oxidative degradation of the palladium catalyst and promote homocoupling of the boronic acid.[1]
Data Presentation
The following tables summarize typical purification strategies and their effectiveness for Suzuki coupling products of amino- and fluoro-substituted phenylboronic acids. Please note that optimal conditions will vary depending on the specific substrates used.
Table 1: Column Chromatography Solvent Systems for Amino-Fluorobiphenyls
| Stationary Phase | Eluent System | Target Compound Polarity | Notes |
| Silica Gel | Hexane/Ethyl Acetate gradient | Low to medium | A standard choice for many organic compounds. The gradient can be adjusted based on the polarity of the product. |
| Silica Gel | Dichloromethane/Methanol gradient | Medium to high | A more polar system suitable for more polar products.[2] |
| Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | Basic compounds | The addition of a basic modifier like triethylamine can significantly improve the peak shape and separation of basic compounds.[2] |
| Amine-functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Basic compounds | Reduces tailing and allows for elution with less polar solvents compared to standard silica gel.[3] |
Table 2: Recrystallization Solvents for Amino-Fluorobiphenyls
| Product Characteristics | Recommended Solvent(s) | General Guidance |
| Moderately polar crystalline solid | Ethanol/Water, Isopropanol/Water, Toluene/Hexane | Dissolve the crude product in a minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity appears. Allow to cool slowly. |
| High melting point solid | Toluene, Xylenes | High boiling point solvents can be effective for less soluble compounds. |
| Product with acidic/basic groups | Acidic or basic aqueous solutions for pH swing crystallization | Dissolve the crude product in an acidic or basic solution and then neutralize to induce crystallization of the pure product. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki Coupling Reactions
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Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts. If unreacted boronic acid is a concern, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed. Follow with a wash with brine to aid in phase separation.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For larger quantities, a dry-loading technique is recommended: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General purification workflow for Suzuki coupling products.
Caption: Potential side reactions and impurity formation pathways.
References
dealing with poor solubility of 3-Amino-4-fluorophenylboronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 3-Amino-4-fluorophenylboronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and common applications of this compound?
This compound is a white to light yellow crystalline solid with the chemical formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol .[1] It is an important building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The presence of the fluorine atom and the amino group makes it a valuable reagent for introducing the 3-amino-4-fluorophenyl moiety into complex molecules, which is of interest in the development of pharmaceuticals and advanced materials.[1][2]
Q2: Why does this compound exhibit poor solubility in many common organic solvents?
The poor solubility of this compound can be attributed to its zwitterionic character and strong intermolecular hydrogen bonding network. The presence of both an acidic boronic acid group and a basic amino group allows for the formation of internal salts, which increases the crystal lattice energy and reduces solubility in non-polar organic solvents.
Q3: What is a boroxine and how does its formation affect reactions with this compound?
A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the cyclic anhydride of a boronic acid.[4] The formation of boroxines is a reversible dehydration reaction that can occur when handling or storing boronic acids, especially in the absence of water.[4][5][6][7] The equilibrium between the boronic acid and its corresponding boroxine is influenced by factors such as temperature, solvent, and the electronic properties of substituents on the phenyl ring.[6][7] Boroxine formation can impact the solubility and reactivity of this compound in a reaction. While boroxines can be more soluble in some organic solvents, they may exhibit different reactivity in cross-coupling reactions. It is generally understood that the boronic acid, not the boroxine, is the active species in Suzuki-Miyaura coupling reactions.[8]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on overcoming solubility challenges.
Issue 1: The reaction fails to initiate or proceeds with very low conversion.
This is a common problem when dealing with poorly soluble starting materials. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Suzuki Coupling [organic-chemistry.org]
effect of temperature on 3-Amino-4-fluorophenylboronic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-fluorophenylboronic acid. The focus is on understanding and mitigating the effects of temperature on reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting range is between 80 °C and 110 °C.[1] Reactions with less reactive aryl chlorides may require higher temperatures, while more reactive aryl bromides or iodides might proceed efficiently at the lower end of this range.[2] It is always recommended to start with conditions reported for similar substrates before optimizing the temperature.
Q2: My reaction is sluggish or showing low conversion. Should I increase the temperature?
A2: Increasing the temperature is a common strategy to improve reaction rates. A modest increase (e.g., in 10-20 °C increments) can significantly enhance the rate of oxidative addition and other key steps in the catalytic cycle.[3][4] However, exceeding the thermal stability limits of the reactants or catalyst can be counterproductive. Monitor the reaction for signs of decomposition (see Q3) when increasing heat.
Q3: I suspect my this compound is decomposing at high temperatures. What are the signs and how can I prevent it?
A3: Boronic acids can be thermally unstable and prone to decomposition, primarily through protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and oxidative degradation.[2][5] Signs of decomposition include:
-
Formation of 3-fluoroaniline as a byproduct.
-
A significant increase in the homocoupling byproduct of the coupling partner.[6]
-
The reaction stalling or yield decreasing after an initial period of conversion.
-
Visible darkening or charring of the reaction mixture beyond typical catalyst color changes.
To prevent thermal decomposition, consider the following:
-
Use the lowest effective temperature: Run test reactions to find the minimum temperature required for a reasonable reaction rate.
-
Limit reaction time: Prolonged heating, even at moderate temperatures, can lead to degradation. Monitor the reaction by TLC or LC-MS and stop it upon completion.
-
Ensure an inert atmosphere: Oxygen can accelerate the decomposition of both the boronic acid and the palladium catalyst.[1][6] Ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Use a slow-release strategy: For particularly sensitive substrates, using a stable precursor like an N-methyliminodiacetic acid (MIDA) boronate can provide a slow, continuous release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[2]
Q4: Can I run reactions with this compound at room temperature?
A4: While some highly efficient modern catalyst systems can facilitate Suzuki couplings at or near room temperature, most standard conditions (e.g., using Pd(PPh₃)₄) require thermal energy to proceed at a practical rate.[7] Room temperature reactions are likely to be extremely slow or fail altogether, especially with less reactive coupling partners like aryl chlorides.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This section addresses the common problem of low or no product yield, with a focus on temperature-related causes.
Problem: The reaction yield is significantly lower than expected or has failed completely.
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with 3-Amino-4-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with reactions involving 3-Amino-4-fluorophenylboronic acid. The guidance is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic approach to troubleshooting is crucial. The key areas to examine are the quality of reagents, the reaction setup and conditions, and potential side reactions. The electron-donating amino group and the electron-withdrawing fluorine atom on the phenylboronic acid can influence its stability and reactivity.
Initial Checks:
-
Reagent Quality:
-
This compound: This compound can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. It is advisable to use a freshly opened bottle or a sample that has been stored properly under inert gas in a cool, dry place.[1] The purity of the boronic acid should be verified, as impurities can significantly impact the reaction.
-
Palladium Catalyst: Ensure the palladium catalyst is active. Many Pd(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Aryl Halide: Verify the purity of your aryl halide coupling partner.
-
-
Reaction Atmosphere: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[2] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Solvent and Base: The choice of solvent and base is highly interdependent and critical for success. Ensure the solvent is anhydrous and properly degassed. The base should be finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.
Q2: I am observing a significant amount of a side product that appears to be aniline or 4-fluoroaniline. What is happening and how can I prevent it?
This observation strongly suggests that protodeboronation is occurring. This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of the corresponding arene.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is a primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Protecting Groups: In some cases, protecting the boronic acid as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate can increase its stability and minimize protodeboronation.[3][4] These protected forms often release the boronic acid slowly under the reaction conditions.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, although it might also slow down the desired coupling.
Q3: My reaction is sluggish and incomplete, even after extended reaction times. What can I do to improve the reaction rate and conversion?
Several factors can contribute to a sluggish reaction. The electronic nature of both coupling partners plays a significant role. The amino group on the boronic acid is electron-donating, which can affect the transmetalation step.
Strategies to Enhance Reaction Rate and Conversion:
-
Catalyst and Ligand Selection: For challenging couplings, especially with less reactive aryl chlorides, more active catalyst systems are often required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] These ligands can promote the oxidative addition step and stabilize the catalytic species.
-
Reaction Temperature: Increasing the reaction temperature can often overcome activation barriers. Microwave heating can also be an effective method to accelerate the reaction.
-
Solvent Choice: The solubility of all components is critical. If the starting materials or intermediates have poor solubility in the chosen solvent, the reaction kinetics will be slow. Consider switching to a solvent system that provides better solubility, such as dioxane, THF, or DMF, often in combination with water.
-
Base Selection: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can sometimes accelerate the reaction, but be mindful of the potential for increased side reactions like protodeboronation.
Q4: I suspect the amino group on my boronic acid is interfering with the catalyst. How can I address this?
The lone pair of electrons on the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a known challenge when working with amino-substituted substrates in palladium-catalyzed reactions.
Strategies to Mitigate Catalyst Inhibition:
-
Protecting the Amino Group: The most direct approach is to protect the amino group with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group. This will prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step.
-
Use of Additives: In some cases, the addition of certain additives can help to mitigate catalyst poisoning, although this is often system-dependent.
-
Ligand Choice: The use of bulky ligands can sometimes create a steric environment around the palladium center that disfavors coordination of the amino group.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place to prevent degradation.[1]
Q: What are the common side reactions to look out for?
A: The most common side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid to form a biaryl byproduct. Catalyst decomposition and inhibition by the amino group are also potential issues.
Q: Is it necessary to protect the amino group of this compound before a Suzuki coupling?
A: While not always necessary, protecting the amino group can be beneficial, especially in cases of low yield or catalyst deactivation. It prevents the amino group from interfering with the palladium catalyst.
Q: Which palladium catalyst is best for coupling with this compound?
A: The choice of catalyst depends on the aryl halide coupling partner. For aryl iodides and bromides, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. For less reactive aryl chlorides, more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary.[5][6]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with this compound
| Parameter | Aryl Iodide / Bromide | Aryl Chloride |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ with XPhos or SPhos ligand (1-3 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | K₃PO₄ or CsF (2-3 equivalents) |
| Solvent | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF | Dioxane/H₂O (4:1) or Toluene |
| Temperature | 80-110 °C | 100-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Note: These are general recommendations. Optimization of conditions is often necessary for specific substrates.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualization
A logical workflow for troubleshooting failed reactions.
The Suzuki-Miyaura catalytic cycle with potential inhibition.
References
- 1. chembk.com [chembk.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Coupling with 3-Amino-4-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Amino-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary issues to investigate?
A1: Low or no conversion in a Suzuki coupling reaction involving this compound can stem from several factors. The primary amine on the phenylboronic acid can coordinate with the palladium catalyst, leading to inhibition.[1] Additionally, standard issues such as catalyst inactivity, oxygen contamination, and inappropriate base or solvent selection can contribute to reaction failure.[2]
Q2: How can I prevent the amine group of this compound from inhibiting the palladium catalyst?
A2: Protecting the amine functionality is a common strategy to prevent catalyst inhibition.[1] The use of protecting groups like tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) can be effective as they are stable under typical Suzuki conditions and can be removed after the coupling reaction.[1] Alternatively, employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle over catalyst inhibition.[1]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[3] This occurs when two molecules of the boronic acid couple with each other. To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species can also lead to homocoupling if the reduction is not efficient or if oxidative processes occur.[4]
Q4: What are the best practices for the aqueous workup of a Suzuki reaction that produces an amino-substituted biaryl product?
A4: A standard aqueous workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water.[2] Given the basicity of the amino group, it is crucial to consider the pH of the aqueous layer. An acidic wash (e.g., with dilute HCl) can protonate the amine, moving it into the aqueous layer, which might be useful for separating it from non-basic impurities. Conversely, a basic wash (e.g., with saturated sodium bicarbonate solution) will ensure the product remains in the organic layer. The choice depends on the impurities you need to remove.
Q5: My desired amino-fluorobiphenyl product seems to have poor solubility in common organic solvents for extraction and chromatography. What can I do?
A5: The solubility of amino-substituted compounds can be challenging. For extractions, using a broader range of solvents or solvent mixtures might be necessary. The solubility of amino acids and related compounds is highly dependent on the solvent system and pH.[5][6] For column chromatography, a more polar eluent system may be required. If the product is zwitterionic or highly polar, specialized chromatographic techniques might be necessary.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Catalyst inhibition by the amine group. | - Protect the amine group with a suitable protecting group (e.g., Boc).[1] - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands.[1] |
| Inactive catalyst or oxygen contamination. | - Use a fresh, high-quality palladium catalyst. - Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere.[2] | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is critical.[2] - Use a solvent system known to be effective for Suzuki couplings (e.g., dioxane/water, toluene/water, DMF). | |
| Significant Side Product Formation | Homocoupling of this compound. | - Ensure rigorous exclusion of oxygen from the reaction.[3] - Optimize the catalyst system and reaction conditions. |
| Protodeboronation (loss of the boronic acid group). | - Use milder reaction conditions (lower temperature, weaker base). - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Difficult Product Isolation/Purification | Poor solubility of the amino-fluorobiphenyl product. | - Test a range of solvents for extraction and chromatography. - Adjust the pH during aqueous workup to modify the solubility of the product. |
| Co-elution of product with byproducts during chromatography. | - Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina instead of silica gel).[8] - Consider derivatizing the amine to alter its chromatographic behavior. | |
| Reaction Mixture Turns Black | Palladium black formation (catalyst decomposition). | - This often indicates a failed reaction due to oxygen, impurities, or excessive heat.[1] - Ensure all reagents and solvents are pure and the reaction is properly degassed. |
Experimental Protocols
General Procedure for Suzuki Coupling
-
Reaction Setup : To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing : Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Standard Workup Procedure
-
Cooling and Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.
-
Aqueous Wash : Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and other water-soluble impurities. A brine wash can follow to aid in phase separation.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
- 8. pharmacy180.com [pharmacy180.com]
Validation & Comparative
A Comparative Analysis of 3-Amino-4-fluorophenylboronic Acid and 3-Aminophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Performance
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these reagents is essential for predicting their behavior in a reaction. The introduction of a fluorine atom in 3-Amino-4-fluorophenylboronic acid is expected to influence its electronic properties, acidity, and stability.
| Property | This compound | 3-Aminophenylboronic acid |
| Molecular Formula | C₆H₇BFNO₂[1] | C₆H₈BNO₂ |
| Molecular Weight | 154.93 g/mol | 136.94 g/mol |
| Appearance | White to light brown powder or solid | Off-white to light brown powder or crystals |
| pKa | Not experimentally reported in searched literature | 8.8 (amine) / 10.4 (boronic acid) (predicted) |
Reactivity in Suzuki-Miyaura Coupling: A Theoretical and Evidential Analysis
The primary difference in the reactivity of these two boronic acids stems from the strong electron-withdrawing nature of the fluorine atom in the ortho position to the amino group and meta to the boronic acid group in this compound. This substitution has two main competing effects on the Suzuki-Miyaura catalytic cycle.
Enhanced Lewis Acidity and Transmetalation: The fluorine atom's inductive effect increases the Lewis acidity of the boron center. A more Lewis acidic boronic acid can facilitate the formation of the boronate species, which is a key step for the subsequent transmetalation with the palladium catalyst. This can potentially lead to a faster rate of reaction. Studies on other fluorinated phenylboronic acids have shown that electron-withdrawing groups can accelerate the transmetalation step. For instance, a kinetic study comparing 4-fluorophenylboronic acid and phenylboronic acid in a Suzuki coupling reaction demonstrated a higher turnover frequency (TOF) for the fluorinated analog under certain conditions, suggesting a faster reaction rate.[2]
Increased Risk of Protodeboronation: Conversely, the increased electron deficiency of the aromatic ring in this compound makes it more susceptible to protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 3-fluoroaniline and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is a known challenge with electron-deficient boronic acids and is often influenced by the reaction conditions, particularly the base and solvent used.
In contrast, 3-aminophenylboronic acid, lacking the electron-withdrawing fluorine atom, is expected to have a lower Lewis acidity and consequently a potentially slower rate of transmetalation. However, it is also less prone to protodeboronation, which could result in higher overall yields under certain conditions.
The amino group in both molecules is an electron-donating group, which can influence the nucleophilicity of the boronic acid and its interaction with the palladium catalyst. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom in this compound creates a nuanced electronic environment that will ultimately dictate its reactivity profile in specific Suzuki-Miyaura coupling reactions.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and 3-aminophenylboronic acid. This protocol is based on a similar transformation involving an amino-substituted aryl halide.[3]
Materials:
-
Aryl halide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 mmol)
-
Boronic acid (this compound or 3-aminophenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., a mixture of Toluene and Water, 4:1 v/v) (10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the key factors influencing the reactivity of these boronic acids, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: Key electronic factors influencing the reactivity of the two boronic acids.
Conclusion
The choice between this compound and 3-aminophenylboronic acid for a Suzuki-Miyaura coupling reaction is a nuanced decision that depends on the specific substrates and desired outcome. The fluorinated analog offers the potential for enhanced reactivity due to its increased Lewis acidity, which may lead to faster reaction times. However, this comes with an increased risk of the yield-reducing side reaction of protodeboronation. Conversely, the non-fluorinated counterpart is less susceptible to protodeboronation, potentially offering higher and more consistent yields, albeit possibly at the cost of longer reaction times.
For researchers and drug development professionals, it is crucial to carefully consider these trade-offs and to perform initial small-scale screening experiments to determine the optimal boronic acid and reaction conditions for their specific application. The provided experimental protocol serves as a robust starting point for such comparative studies. The strategic incorporation of fluorine can significantly impact the biological activity and physicochemical properties of a molecule, making this compound a valuable, albeit potentially more challenging, building block in the synthetic chemist's toolkit.
References
A Comparative Guide to Fluorinated Phenylboronic Acid Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents for introducing the fluorophenyl moiety, offering enhanced metabolic stability, binding affinity, and unique electronic properties to target molecules. This guide provides an objective comparison of the performance of ortho-, meta-, and para-fluorophenylboronic acid isomers in chemical synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of fluorophenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom influences the acidity of the boronic acid and the transmetalation step of the catalytic cycle.
A study comparing the performance of phenylboronic acid and 4-fluorophenylboronic acid in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene demonstrated the superior performance of the fluorinated analogue under the tested conditions.[1] While a direct head-to-head comparison of all three monofluorophenylboronic acid isomers under identical conditions is not extensively documented in a single study, the general reactivity trend can be inferred from available data and established chemical principles. The reactivity is expected to follow the order: para > meta > ortho.
The para-isomer benefits from the fluorine's electron-withdrawing inductive effect, which can enhance the rate of transmetalation, without the steric hindrance that affects the ortho isomer. The meta-isomer's reactivity is also primarily influenced by the inductive effect. The significantly lower reactivity of the ortho-isomer is attributed to the steric hindrance posed by the fluorine atom's proximity to the boronic acid group, which impedes its approach to the palladium catalyst's coordination sphere.
Table 1: Comparative Performance of Fluorophenylboronic Acid Isomers in a Representative Suzuki-Miyaura Coupling Reaction
| Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >12 | Low to Moderate |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | High |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95** |
*Note: Yields for the ortho- and meta-isomers are estimated based on established reactivity trends where direct comparative data under these specific conditions is unavailable. The lower yield for the ortho-isomer is expected due to significant steric hindrance. **Note: The data for the para-isomer is based on reactions with similar aryl halides and catalyst systems and serves as a representative benchmark.
Experimental Protocols
Detailed methodologies for the synthesis of each isomer and a general protocol for their application in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Fluorinated Phenylboronic Acid Isomers
The synthesis of fluorophenylboronic acid isomers typically involves the reaction of the corresponding bromofluorobenzene with an organolithium reagent followed by quenching with a trialkyl borate.
Caption: General workflow for the synthesis of fluorophenylboronic acid isomers.
Synthesis of 2-Fluorophenylboronic Acid
This protocol describes the synthesis of 2-fluorophenylboronic acid from 2-bromofluorobenzene.
Materials:
-
2-Bromofluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Dichloromethane
-
Hexane
-
Acetone
Procedure:
-
To a reaction flask containing 10.0 g (57.1 mmol) of 1-bromo-2-fluorobenzene, add anhydrous tetrahydrofuran and cool the mixture to -70 °C.
-
Slowly add 44.2 ml (68.5 mmol) of a 1.55 M n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -70 °C.
-
Continue stirring the reaction mixture at -70 °C for 1.5 hours.
-
Add 21.5 g (114.2 mmol) of triisopropyl borate dropwise.
-
Gradually raise the reaction temperature to room temperature and continue stirring for 4 hours.
-
Upon completion of the reaction, add aqueous hydrochloric acid to the reaction mixture and extract with dichloromethane.
-
Combine the organic phases and remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (eluent: hexane/acetone) to yield pure 2-fluorophenylboronic acid (yield: 61%).[2]
Synthesis of 3-Fluorophenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-3-fluorobenzene
-
Anhydrous Diethyl Ether
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Saturated Ammonium Chloride solution
-
Ethyl acetate
Procedure:
-
Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, and flush with argon.
-
Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a small amount of 1-bromo-3-fluorobenzene (1 equivalent) to initiate the Grignard reaction, then add the remainder slowly to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 2 hours.
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (2 equivalents) in anhydrous THF and cool to 0 °C.
-
Transfer the prepared Grignard reagent to the trimethyl borate solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-fluorophenylboronic acid.
Synthesis of 4-Fluorophenylboronic Acid
A detailed procedure for the synthesis of 4-fluorophenylboronic acid can be found in Organic Syntheses.[2] The general principle follows the Grignard reaction of 1-bromo-4-fluorobenzene with magnesium, followed by reaction with a borate ester.
Suzuki-Miyaura Cross-Coupling Protocol
This general protocol can be adapted for the coupling of each fluorophenylboronic acid isomer with an aryl halide.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Fluorophenylboronic acid isomer (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the fluorophenylboronic acid isomer (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
In a separate vial, prepare the catalyst pre-catalyst by dissolving the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere, then transfer this to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The choice of fluorophenylboronic acid isomer has a significant impact on the outcome of Suzuki-Miyaura cross-coupling reactions. The para-isomer generally provides the highest yields in the shortest reaction times due to favorable electronic effects and minimal steric hindrance. The meta-isomer is also a viable substrate, while the ortho-isomer presents the greatest challenge due to steric impediment. Researchers should consider these factors when designing synthetic routes that incorporate fluorinated phenyl moieties. The provided protocols offer a starting point for the synthesis and application of these valuable reagents.
References
Comparative Analysis of Biologically Active Compounds Derived from 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of compounds synthesized using 3-Amino-4-fluorophenylboronic acid as a key starting material. While direct derivatives are still emerging in publicly available research, this document draws comparisons with structurally related boronic acid derivatives to highlight potential therapeutic applications and guide future research directions. The unique substitution pattern of this compound, featuring an amino group for further functionalization and a fluorine atom to modulate electronic properties, makes it a valuable scaffold in medicinal chemistry.
I. Overview of Biological Activities
Boronic acid derivatives are a prominent class of compounds in drug discovery, known for their ability to form reversible covalent bonds with active site serine, threonine, and cysteine residues in various enzymes. This interaction underpins their utility as potent inhibitors. Furthermore, the phenylboronic acid motif is a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl compounds with therapeutic potential.
Compounds derived from aminophenylboronic acids, such as the titular compound, are being explored for a range of biological activities, including:
-
Anticancer Activity: Primarily as inhibitors of proteasomes and kinases, crucial regulators of cell cycle and signaling pathways.
-
Antimicrobial Activity: Targeting essential bacterial enzymes.
-
Neurological Applications: Modulating the activity of enzymes implicated in neurodegenerative diseases.
II. Comparative Data of Structurally Related Compounds
Due to the limited availability of public data on compounds directly synthesized from this compound, this section presents data on analogous boronic acid derivatives to provide a comparative context for potential biological activities.
Table 1: Anticancer Activity of Boronic Acid-Containing Compounds
| Compound Class | Target | Example Compound | IC50 (nM) | Cell Line | Reference |
| Dipeptidyl Boronic Acids | Proteasome | Bortezomib | 7.05 | U266 (Multiple Myeloma) | [1] |
| Dipeptidyl Boronic Acids | Proteasome | Compound 15 (analogue) | 4.60 | U266 (Multiple Myeloma) | [1] |
| Dipeptidyl Boronic Acids | Proteasome/HDAC | Compound 66 (dual inhibitor) | 6.66 | RPMI-8226 (Multiple Myeloma) | [1] |
Table 2: Antimicrobial Activity of Boronic Acid-Containing Compounds
| Compound Class | Target Organism | Example Compound | MIC (µM) | Reference |
| 5-Acetamidoaurones | Bacillus subtilis | Compound 10 | 0.78 | [2] |
| 5-Acetamidoaurones | Staphylococcus aureus | Compound 10 | 12.5 | [2] |
| 5-Acetamidoaurones | Escherichia coli | Compound 10 | 12.5 | [2] |
| 5-Acetamidoaurones | Mycobacterium smegmatis | Compound 20 | 25 | [2] |
III. Experimental Protocols
This section details the general methodologies employed for the key experiments cited in the comparative data tables. These protocols can serve as a foundation for evaluating novel compounds derived from this compound.
A. Proteasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted test compound to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine its IC50 value.
Materials:
-
Cancer cell line (e.g., U266, RPMI-8226)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
C. Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Visualizations
The following diagrams illustrate key concepts relevant to the biological activity of boronic acid derivatives.
Experimental workflow for a proteasome inhibition assay.
References
A Comparative Guide to the Structural Validation of 3-Amino-4-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to validate the structure of 3-Amino-4-fluorophenylboronic acid and its derivatives. The structural integrity of these compounds is paramount in their application as building blocks in medicinal chemistry and materials science, particularly in the development of sensors and therapeutics. This document outlines the experimental data and protocols for key validation methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the structural validation of this compound and its isomer, 4-Amino-3-fluorophenylboronic acid. While comprehensive experimental data for all derivatives is not consistently available in the public domain, this comparison provides a baseline for researchers working with these compounds.
Table 1: General Properties of this compound Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₇BFNO₂ | 154.93 | 873566-75-7 |
| 4-Amino-3-fluorophenylboronic acid | C₆H₇BFNO₂ | 154.94 | 494752-42-0[1] |
| 4-Amino-3-fluorophenylboronic acid hydrochloride | C₆H₈BClFNO₂ | 191.40 | 1256355-32-4[2][3][4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4-Amino-3-fluorophenylboronic acid [5]
| Nucleus | Chemical Shift (δ) in D₂O |
| ¹H | 7.28 (d, 2H), 6.84 (t, 1H) |
| ¹³C | 153, 150, 137, 130, 120, 117 |
Note: Detailed, publicly available, peer-reviewed NMR data for this compound and 4-Amino-3-fluorophenylboronic acid hydrochloride could not be readily located in the searched literature. Researchers should acquire this data on their own samples for full validation.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted m/z |
| 4-Amino-3-fluorophenylboronic acid | ESI+ | [M+H]⁺: 156.06267[6] |
| 4-Amino-3-fluorophenylboronic acid hydrochloride | ESI+ | [M-Cl]⁺: 156.06267[6] |
Note: The table provides predicted m/z values. Experimental values should be obtained for confirmation.
Table 4: X-ray Crystallography Data for 4-Amino-3-fluorophenylboronic acid [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 15.370(6) |
| b (Å) | 5.247(2) |
| c (Å) | 8.834(3) |
| β (°) | 104.13(3) |
| Volume (ų) | 691.3(4) |
| Z | 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for small organic molecules and should be adapted as necessary for specific laboratory conditions and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the aminophenylboronic acid derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure and assign signals unambiguously.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the molecular weight of the compound and to study its fragmentation patterns for structural confirmation.
Protocol:
-
Matrix and Sample Solution Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a stock solution of the aminophenylboronic acid derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.
-
Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode. The laser energy should be adjusted to the minimum level required to obtain a good signal and avoid excessive fragmentation.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If fragmentation is observed, analyze the fragment ions to confirm the structure of the molecule.
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of structure.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the aminophenylboronic acid derivative. A common method is slow evaporation of a saturated solution.
-
Dissolve the compound in a suitable solvent (e.g., a mixture of an organic solvent and water) to near saturation.
-
Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
-
Crystal Mounting and Data Collection:
-
Carefully mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.
-
-
Data Visualization and Validation:
-
Visualize the final structure using software like ORTEP or Mercury.
-
Validate the structure using tools like PLATON to check for any geometric or crystallographic issues.
-
Mandatory Visualization
The utility of aminophenylboronic acids in sensor applications often relies on their ability to reversibly bind with cis-diols, such as those found in glucose. The following diagram illustrates this key interaction mechanism.
Caption: Reversible binding of a phenylboronic acid with a cis-diol.
The following workflow diagram outlines the key steps in validating the structure of a novel this compound derivative.
Caption: Workflow for the structural validation of a new derivative.
References
- 1. (4-Amino-3-fluorophenyl)boronic acid | 494752-42-0 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Amino-3-fluorophenylboronic acid hydrochloride | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. PubChemLite - 4-amino-3-fluorophenylboronic acid hydrochloride (C6H7BFNO2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Catalysts for 3-Amino-4-fluorophenylboronic Acid Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key building block in medicinal chemistry is 3-Amino-4-fluorophenylboronic acid, as the resulting fluorinated aminobiphenyl scaffolds are prevalent in a wide range of biologically active compounds. The efficiency of the coupling reaction involving this substrate is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of various palladium-based catalyst systems, supported by experimental data from the literature, to aid in the selection of the optimal catalytic system.
Performance of Catalyst Systems
The selection of an appropriate catalyst system, including the palladium source and the associated ligand, is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. The presence of both an amino group and a fluorine atom on the phenylboronic acid can influence the catalytic cycle, making the choice of ligand particularly important for stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Below is a summary of various catalyst systems that have been employed for the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative perspective.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Substituted 4-bromophenols | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 20-67 | [1] |
| ortho-Substituted bromobenzenes | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 18 | 76-99 | [2] |
| 4-Bromobenzonitrile | Pd-bpydc-La | K₂CO₃ | Dioxane/H₂O | 80 | 24 | ~95 | (Estimated from graphical data) |
| Aryl bromides | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | Not Specified | up to 89 | [3] |
| Phenyl iodide/bromide | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | Not Specified | >90 | [4] |
| Phenyl iodide/bromide | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DMF | 100 | 12 | >90 | [4] |
Note: The yields and reaction conditions are highly dependent on the specific substrates and should be considered as a starting point for optimization.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound is provided below. This protocol is based on commonly used conditions and should be adapted and optimized for specific substrates and catalyst systems.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the aryl halide, the base, and the palladium catalyst.
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Kinase Inhibition: An Analysis of 3-Amino-4-fluorophenylboronic Acid Derivatives in Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – In the relentless pursuit of more effective and selective cancer therapeutics, the development of kinase inhibitors remains a cornerstone of modern drug discovery. While a wide array of scaffolds have been explored, this guide delves into the efficacy of kinase inhibitors featuring a 3-amino-4-fluorophenyl moiety, a structural motif of significant interest to medicinal chemists. Although direct derivatives of 3-Amino-4-fluorophenylboronic acid in clinically approved or late-stage investigational kinase inhibitors are not extensively documented in publicly available literature, the strategic incorporation of the 3-fluorophenyl group is exemplified in novel selective inhibitors of critical oncology targets such as Aurora Kinase B.
This comparative guide will focus on a potent and selective Aurora Kinase B (AURKB) inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , to illustrate the therapeutic potential of this chemical scaffold. We will objectively compare its performance with other known AURKB inhibitors, supported by experimental data, and provide detailed methodologies for key assays.
Introduction to Aurora Kinase B Inhibition
Aurora Kinase B is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis. Its overexpression is a common feature in various human cancers, making it a compelling target for anticancer drug development[1][2]. Inhibition of AURKB leads to mitotic arrest and subsequent apoptosis in cancer cells.
Comparative Efficacy of a Novel 3-Fluorophenyl-Containing AURKB Inhibitor
A recently discovered quinazoline-based compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has demonstrated high potency and selectivity for AURKB[1][2]. To provide a comprehensive understanding of its efficacy, the following table compares its in vitro activity with other well-characterized AURKB inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay (IC50, µM) |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b) | AURKB | <1 | HCT116 | 0.02 |
| AURKA | 24 | |||
| Barasertib (AZD1152-HQPA) | AURKB | 0.37 | Various | 0.001-0.01 |
| ZM447439 | AURKA/B | 110/130 | Various | 1-2 |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora | 0.6 (A/B/C) | Various | 0.01-0.1 |
Table 1: Comparative in vitro efficacy of selected Aurora Kinase B inhibitors. Data for comparators is compiled from various publicly available sources.
The data clearly indicates that the 3-fluorophenyl-containing compound exhibits sub-nanomolar potency against AURKB and excellent selectivity over AURKA, a closely related kinase. Its cellular activity in the HCT116 colon cancer cell line is also noteworthy.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against AURKA and AURKB was determined using a radiometric kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human AURKA and AURKB enzymes were expressed and purified. A synthetic peptide was used as a substrate.
-
Reaction Mixture : The kinase reaction was carried out in a total volume of 25 µL containing kinase buffer, 10 µM ATP, [γ-³²P]ATP, the substrate peptide, and the respective kinase enzyme.
-
Inhibitor Addition : The test compounds were dissolved in DMSO and added to the reaction mixture at varying concentrations.
-
Incubation : The reaction was initiated by the addition of the enzyme and incubated at 30°C for a specified time.
-
Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the radioactivity was measured using a scintillation counter.
-
IC50 Calculation : The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
Cellular Proliferation Assay (MTS Assay)
The effect of the inhibitors on the proliferation of cancer cell lines was assessed using the MTS assay.
-
Cell Seeding : Cancer cells (e.g., HCT116) were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells were treated with various concentrations of the test compounds or vehicle (DMSO) for 72 hours.
-
MTS Reagent Addition : After the incubation period, the MTS reagent was added to each well.
-
Incubation : The plates were incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Absorbance Measurement : The absorbance at 490 nm was measured using a microplate reader.
-
IC50 Calculation : The percentage of cell viability was calculated relative to the vehicle-treated control, and the IC50 values were determined from the dose-response curves.
Conclusion
The exploration of kinase inhibitors incorporating a 3-fluorophenyl moiety, as exemplified by the potent and selective Aurora Kinase B inhibitor discussed, highlights a promising avenue for the development of novel anticancer agents. The favorable in vitro and cellular activities underscore the potential of this chemical scaffold. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic value of this class of compounds. This guide provides a foundational understanding for researchers and drug development professionals interested in the efficacy and experimental evaluation of such kinase inhibitors.
References
A Head-to-Head Comparison of Boronic Acids in the Suzuki-Miyaura Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Boronic Acid for Biaryl Synthesis.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this palladium-catalyzed reaction is the organoboron reagent, typically a boronic acid. The electronic nature of the substituents on the boronic acid can significantly influence the reaction yield and rate. This guide provides a direct comparison of the performance of various commercially available phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole, supported by experimental data.
Performance Comparison of Substituted Phenylboronic Acids
The following table summarizes the yield of 4-methoxybiphenyl from the Suzuki-Miyaura coupling of 4-bromoanisole with a selection of substituted phenylboronic acids. The chosen boronic acids represent examples with electron-donating, electron-neutral, and electron-withdrawing substituents, allowing for a clear comparison of their reactivity under standardized conditions.
| Boronic Acid | Substituent | Electronic Nature | Yield (%) |
| Phenylboronic acid | -H | Neutral | 95 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-donating | 98 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-donating | 99 |
| 4-Chlorophenylboronic acid | -Cl | Electron-withdrawing | 92 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | -CF₃ (x2) | Strong Electron-withdrawing | 85 |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with various phenylboronic acids.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask was added 4-bromoanisole, the respective phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Toluene and water were then added to the flask.
-
The reaction mixture was stirred vigorously and heated to 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 4-methoxybiphenyl derivative.
Mechanistic Overview and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electronic properties of the boronic acid primarily influence the transmetalation step.
A Comparative Guide to the Purity Analysis of Synthesized 3-Amino-4-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3-Amino-4-fluorophenylboronic acid is paramount. This guide provides a comparative analysis of synthesized this compound against commercially available alternatives, supported by detailed experimental protocols for purity assessment.
Purity Comparison: Synthesized vs. Commercial this compound
The purity of synthesized this compound can vary depending on the synthetic route and purification methods employed. Common impurities often include unreacted starting materials, intermediates, and byproducts from side reactions. A comparison with commercially available alternatives provides a benchmark for quality assessment.
| Product Source | Purity Specification | Key Impurities Profile | Analytical Method Used |
| Synthesized this compound (Typical) | 95-98% | - Unreacted starting materials (e.g., o-fluoronitrobenzene, 2-fluoro-5-bromoaniline) - Synthetic intermediates (e.g., nitro- or bromo-substituted precursors) - Isomeric impurities - Boronic acid anhydrides (boroxines) | HPLC, ¹H NMR, LC-MS |
| Commercial Alternative A (e.g., from Supplier 1) | ≥96.0%[1] | Low levels of starting materials and synthetic byproducts. | HPLC[1] |
| Commercial Alternative B (e.g., from Supplier 2) | 97% | Undisclosed, but meets specified purity. | Not specified |
| Commercial Alternative C (e.g., from Supplier 3) | 98%[2] | Low levels of related aromatic compounds. | Not specified |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of synthesized this compound.
Detailed Experimental Methodologies
The following table outlines the detailed protocols for the key analytical techniques used in the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Objective | To determine the purity of the compound and quantify impurities. | To confirm the chemical structure and identify impurities. | To confirm the molecular weight and identify impurities. |
| Instrumentation | HPLC system with a UV detector. | 400 MHz (or higher) NMR spectrometer. | Electrospray Ionization Mass Spectrometer (ESI-MS). |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). | Standard 5 mm NMR tubes. | Direct infusion or LC-MS interface. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). | Solvent: Acetonitrile/Water (50:50) with 0.1% formic acid. |
| Gradient | 5% B to 95% B over 20 minutes. | - | - |
| Flow Rate | 1.0 mL/min. | - | 0.2 mL/min (for LC-MS). |
| Detection | UV at 254 nm. | Spectra: ¹H NMR, ¹³C NMR. | Mode: Positive or Negative Ion Mode. |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase A/B (50:50). Filter through a 0.45 µm syringe filter. | Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent. | Dissolve 1 mg of the sample in 10 mL of solvent. Further dilute as needed. |
| Data Analysis | Calculate purity based on the area percentage of the main peak. | Analyze chemical shifts, coupling constants, and integration to confirm the structure and identify any impurity signals. | Determine the molecular ion peak and analyze fragmentation patterns to confirm the structure and identify impurities. |
Logical Relationships in Purity Assessment
The interplay between different analytical techniques is crucial for a comprehensive understanding of the purity of this compound. The following diagram illustrates the logical connections between the analytical methods and the information they provide.
Caption: Logical relationships in the purity assessment of this compound.
By following these detailed protocols and understanding the comparative landscape, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
A Comparative Spectroscopic Guide to 3-Amino-4-fluorophenylboronic Acid and Its Analogs
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for key analogues of 3-Amino-4-fluorophenylboronic acid. This comparative data allows for the prediction of the spectral properties of the target compound by observing the influence of the amino and fluoro substituents on the phenylboronic acid core.
Table 1: Nuclear Magnetic Resonance (NMR) Data of Phenylboronic Acid Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent |
| 3-Fluorophenylboronic acid | 7.18-7.65 (m, 4H), 8.19 (s, 2H, B(OH)₂)[1] | 115.4 (d, J=22.5 Hz), 118.9 (d, J=21.0 Hz), 125.8, 130.6 (d, J=7.5 Hz), 136.2 (d, J=7.5 Hz), 163.0 (d, J=243.0 Hz)[1] | ~27-33[2] | -112.4[3] | DMSO-d₆ |
| 4-Fluorophenylboronic acid | 7.10-7.16 (m, 2H), 7.85-7.90 (m, 2H) | 115.3 (d, J=21.4 Hz), 130.0, 136.8 (d, J=8.1 Hz), 164.3 (d, J=246.5 Hz) | Not specified | -110.1 | DMSO-d₆ |
| 3-Aminophenylboronic acid | 6.72 (d, 1H), 6.90 (t, 1H), 7.05 (s, 1H), 7.15 (d, 1H), 7.80 (s, 2H, B(OH)₂)[4] | Not specified | Not specified | Not applicable | Not specified |
| 4-Amino-3-fluorophenylboronic acid HCl | No data available | No data available | No data available | No data available | No data available |
Table 2: Infrared (IR) Spectroscopy Data of Phenylboronic Acid Analogs
| Compound | Key IR Absorptions (cm⁻¹) |
| 3-Fluorophenylboronic acid | 3300-3000 (O-H stretch, broad), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1250 (C-F stretch)[1] |
| 4-Fluorophenylboronic acid | 3300-3000 (O-H stretch, broad), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1220 (C-F stretch) |
| 3-Aminophenylboronic acid | 3400-3200 (N-H stretch), 3300-3000 (O-H stretch, broad), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch) |
Table 3: Mass Spectrometry and UV-Vis Spectroscopy Data of Phenylboronic Acid Analogs
| Compound | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| 3-Fluorophenylboronic acid | [M-H]⁻ at 139 | 275 (in Ethanol)[1] |
| 4-Fluorophenylboronic acid | [M-H]⁻ at 139 | Not specified |
| 3-Aminophenylboronic acid | [M+H]⁺ at 138 | Not specified |
| This compound | Molecular Weight: 154.93 g/mol [5][6] | Not specified |
Note: The provided data for this compound is limited to its molecular weight as specific experimental spectral data is not publicly available.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of phenylboronic acids. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenylboronic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical spectral widths are from -2 to 12 ppm. The chemical shifts should be referenced to the residual solvent peak.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum. The spectral width is generally from 0 to 200 ppm.
-
¹⁹F NMR: For fluorine-containing compounds, acquire the fluorine-19 NMR spectrum. This is a highly sensitive nucleus with a wide chemical shift range. Chemical shifts are often referenced to an external standard like CFCl₃ (0 ppm).[7][8]
-
¹¹B NMR: Boron-11 NMR provides direct information about the boron center. Due to the quadrupolar nature of the boron nucleus, signals can be broad.[9] A quartz NMR tube is recommended to avoid background signals from borosilicate glass.[9] The chemical shift range is wide, and BF₃·OEt₂ is a common external reference.[9]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (boronic acid), N-H (amine), C-F, B-O, and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Ionization: Electrospray ionization (ESI) is a common technique for phenylboronic acids, which can be analyzed in either positive or negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
- 1. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. colorado.edu [colorado.edu]
- 9. Boron NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Stability of Aminofluorophenylboronic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the inherent stability of aminofluorophenylboronic acid isomers is critical for their effective application in synthesis, diagnostics, and therapeutics. The position of the amino and fluoro substituents on the phenylboronic acid core significantly influences the molecule's electronic properties, acidity, and ultimately, its stability against degradation pathways such as protodeboronation and oxidation. This guide provides a comparative assessment of the stability of different aminofluorophenylboronic acid isomers, supported by general principles and available data for related compounds.
Relative Stability of Aminofluorophenylboronic Acid Isomers
The stability of aminofluorophenylboronic acids is primarily influenced by the electronic effects of the amino and fluoro substituents and their positions relative to the boronic acid group. Key degradation pathways include protodeboronation (cleavage of the C-B bond) and oxidation.
General Stability Trends:
-
Electron-withdrawing groups , such as fluorine, generally increase the Lewis acidity of the boronic acid. This can enhance binding to diols but may also increase susceptibility to nucleophilic attack and subsequent protodeboronation, particularly under basic conditions.
-
Electron-donating groups , like the amino group, can decrease the Lewis acidity.
-
Steric hindrance around the boronic acid group can affect the rate of degradation.
-
Ortho-substitution: Phenylboronic acids with substituents in the ortho position to the boronic acid group, especially those with two ortho fluorine atoms, have been observed to be less stable.
Based on these principles, a qualitative comparison of the expected stability of common aminofluorophenylboronic acid isomers is presented below. It is important to note that these are predictions and should be verified experimentally.
| Isomer | Predicted Relative Stability | Rationale |
| 2-Amino-5-fluorophenylboronic acid | Moderate | The amino group at the ortho position may offer some stabilization through intramolecular interactions. The fluorine at the meta position has a moderate electron-withdrawing effect. |
| 3-Amino-4-fluorophenylboronic acid | Moderate to High | The amino group is meta and the fluoro group is para to the boronic acid. This arrangement avoids direct ortho effects that can lead to instability. The para-fluoro group's electron-withdrawing nature is somewhat tempered by the meta-amino group's donating effect. |
| 4-Amino-3-fluorophenylboronic acid | Moderate | The fluorine atom is ortho to the boronic acid group, which could potentially decrease stability. However, the para-amino group is electron-donating, which might counteract this effect to some extent. This isomer is noted to be moisture-sensitive. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of aminofluorophenylboronic acid isomers, the following experimental protocols can be employed.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This method evaluates the thermal decomposition profile of the compounds.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the aminofluorophenylboronic acid isomer into a TGA crucible (e.g., alumina or platinum).
-
TGA-DSC Analysis:
-
Place the crucible in the TGA-DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Data Analysis:
-
TGA: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition provides an indication of thermal stability.
-
DSC: Plot the heat flow as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition events.
-
Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol assesses the degradation of the isomers in aqueous solutions at different pH values and temperatures.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of each aminofluorophenylboronic acid isomer in an organic solvent (e.g., acetonitrile or methanol).
-
Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the solutions at different temperatures (e.g., 25 °C, 40 °C, and 60 °C) in sealed vials to prevent evaporation.
-
-
HPLC Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound over time.
-
Determine the degradation rate constant and half-life (t₁/₂) for each isomer under each condition.
-
Assessment of Protodeboronation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method directly monitors the cleavage of the C-B bond by observing the formation of the corresponding aminofluorobenzene.
Methodology:
-
Sample Preparation: Dissolve a known amount of the aminofluorophenylboronic acid isomer in a deuterated solvent (e.g., D₂O with a suitable co-solvent if necessary) in an NMR tube. An internal standard can be added for quantitative analysis.
-
Stress Conditions: The reaction can be initiated by adjusting the pH (e.g., by adding a small amount of acid or base) or by increasing the temperature.
-
NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra at regular time intervals.
-
Monitor the decrease in the signals corresponding to the aminofluorophenylboronic acid and the appearance and increase of the signals corresponding to the protodeboronated product (aminofluorobenzene).
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material and the product.
-
Calculate the percentage of conversion to the protodeboronated product over time to determine the rate of protodeboronation.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described stability assessment protocols.
Caption: Workflow for Thermal Stability Assessment.
Caption: Workflow for Hydrolytic Stability Assessment.
3-Amino-4-fluorophenylboronic Acid: A Comparative Review of its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Amino-4-fluorophenylboronic acid is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring both an amino and a fluoro group, imparts distinct reactivity and properties to the parent phenylboronic acid scaffold. This guide provides a comparative overview of its applications, supported by available experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the boronic acid in the catalytic cycle.
To provide a comparative context, the following table summarizes the yields of Suzuki-Miyaura reactions for various substituted phenylboronic acids with different aryl halides. It is important to note that reaction conditions can significantly impact yields, and these values should be considered as representative examples.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 2-Fluoro-5-bromoaniline | NiCl₂(dppp), PPh₃ | DIPEA | Ethanol | 55-65 | 36 | (Not specified in patent, inferred) |
| Phenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 | Literature Data |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 98 | Literature Data |
| 4-Nitrophenylboronic acid | 4-Bromonitrobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | Literature Data |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Not Specified | 110 | >95 (conversion) | [1] |
Note: The yield for this compound is based on a patent for its synthesis which involves a coupling reaction. Direct yield data for its use in a standard Suzuki coupling with a simple aryl halide was not found in the reviewed literature. The other entries are representative examples from the broader literature on Suzuki-Miyaura couplings to provide a qualitative comparison of the performance of different substituted phenylboronic acids.
Experimental Protocols
Detailed experimental protocols for the application of this compound are not extensively reported in peer-reviewed journals. However, a method for its synthesis is detailed in Chinese patent CN104530107A. The following protocol is an interpretation of the steps described in the patent.
Synthesis of this compound (Based on CN104530107A)
This synthesis involves a three-step process starting from o-fluoronitrobenzene.
Step 1: Bromination of o-Fluoronitrobenzene
-
To a solution of o-fluoronitrobenzene in concentrated sulfuric acid, add N-bromosuccinimide (NBS) in portions at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-bromonitrobenzene.
Step 2: Reduction of 2-Fluoro-5-bromonitrobenzene
-
To a mixture of 2-fluoro-5-bromonitrobenzene and iron powder in ethanol, add glacial acetic acid dropwise at room temperature.
-
Heat the reaction mixture to 55-65 °C and stir until the reduction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the iron catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 2-fluoro-5-bromoaniline.
Step 3: Borylation of 2-Fluoro-5-bromoaniline
-
In a reaction vessel under a nitrogen atmosphere, combine 2-fluoro-5-bromoaniline, bis(pinacolato)diboron, a nickel catalyst (e.g., NiCl₂(dppp)), triphenylphosphine (PPh₃), and a base such as diisopropylethylamine (DIPEA) in ethanol.[2]
-
Heat the mixture to 55-65 °C and stir for 5-8 hours.[2]
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, filter off the catalyst.[2]
-
Evaporate the solvent from the filtrate.[2]
-
Dissolve the crude product in hydrochloric acid and perform an extraction and purification to obtain this compound.[2] The final product is reported to be obtained with a yield of 36% and a purity of 99.4% by HPLC.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its application in Suzuki-Miyaura cross-coupling reactions.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of biologically active compounds. The presence of the amino group provides a site for further functionalization, allowing for the construction of diverse molecular libraries for drug discovery screening. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.
While specific examples of marketed drugs containing the this compound moiety are not prominent, its structural motifs are found in various kinase inhibitors and other therapeutic agents currently under investigation. The synthesis of novel inhibitors often involves the coupling of this boronic acid with a heterocyclic core structure.
Conclusion
This compound is a key synthetic intermediate with significant potential in organic synthesis, particularly for the preparation of novel compounds in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures. While detailed comparative performance data is scarce, the available synthetic protocols demonstrate its viability as a versatile building block. Further research into its applications and the development of optimized reaction conditions will undoubtedly expand its role in the synthesis of next-generation materials and therapeutics.
References
The Strategic Incorporation of 3-Amino-4-fluorophenylboronic Acid in the Pursuit of Novel IRAK4 Inhibitors for Inflammatory Diseases
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical target for the treatment of a spectrum of inflammatory and autoimmune diseases. This guide provides a comparative analysis of drug discovery case studies, with a particular focus on the strategic use of 3-Amino-4-fluorophenylboronic acid in the development of IRAK4 inhibitors. We will delve into the quantitative advantages conferred by this building block, compare it with alternative chemical moieties, and provide detailed experimental protocols for the assays used to determine their efficacy.
The Rise of this compound in Kinase Inhibitor Design
This compound is a versatile synthetic building block that has garnered significant attention in medicinal chemistry. Its utility stems from the unique combination of a boronic acid group, a fluorine atom, and an amino group on a phenyl ring. The boronic acid moiety is a key pharmacophore known for its ability to form reversible covalent bonds with serine residues in the active sites of various enzymes, including kinases. The fluorine atom can enhance binding affinity, metabolic stability, and modulate the pKa of the boronic acid, while the amino group provides a convenient handle for further chemical modification and can participate in crucial hydrogen bonding interactions within the target protein.
A notable case study illustrating the successful application of this compound is in the development of potent and selective IRAK4 inhibitors by Genentech. In their pursuit of novel therapeutics for inflammatory disorders, researchers at Genentech identified a series of compounds where this particular boronic acid derivative was a key structural component.
Comparative Analysis: IRAK4 Inhibition
The following table summarizes the inhibitory activity of a representative compound from the Genentech patent that incorporates the this compound moiety, compared to other publicly disclosed IRAK4 inhibitors that utilize different chemical scaffolds.
| Compound | Key Structural Moiety | Target | IC50 (nM) | Assay Method |
| Genentech Compound (Example from patent) | This compound | IRAK4 | < 10 | Transcreener Kinase Assay |
| PF-06650833 | Pyrrolopyrimidine | IRAK4 | 1.8 | Biochemical Kinase Assay |
| BAY1834845 (Zabedosertib) | Aminopyrimidine | IRAK4 | 3.8 | Biochemical Kinase Assay |
| AS2444697 | Pyrazole-pyridine | IRAK4 | 21 | Luminescent Kinase Assay |
Note: The IC50 values are sourced from publicly available literature and patents and may have been determined under slightly different assay conditions.
The data clearly indicates that the compound incorporating this compound exhibits potent, single-digit nanomolar inhibition of IRAK4. This positions it favorably among other clinical and preclinical IRAK4 inhibitors. The strategic placement of the fluorine and amino groups on the phenylboronic acid ring is believed to contribute significantly to this high potency by optimizing interactions within the ATP-binding pocket of IRAK4.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key assays are provided below.
IRAK4 Kinase Activity Assay (Transcreener® ADP² Kinase Assay)
This assay quantitatively measures the ADP produced by the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Synthesized IRAK1 peptide substrate
-
ATP
-
Test compounds (e.g., IRAK4 inhibitors)
-
Transcreener® ADP² Kinase Assay Kit (containing ADP antibody and tracer)
-
Assay buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare an enzyme/substrate mixture by diluting IRAK4 and the peptide substrate in assay buffer.
-
Add 5 µL of the enzyme/substrate mixture to the wells containing the test compounds.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction and detect the generated ADP by adding 10 µL of the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for IRAK4 Target Inhibition (Western Blot)
This method assesses the ability of an inhibitor to block IRAK4 signaling in a cellular context by measuring the phosphorylation of a downstream substrate, IRAK1.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
IRAK4 inhibitor
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed THP-1 cells in a 6-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the IRAK4 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes to activate the TLR/IRAK4 pathway.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-IRAK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-IRAK1 antibody as a loading control.
-
Quantify the band intensities to determine the extent of IRAK1 phosphorylation inhibition.
Visualizing the Drug Discovery Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A streamlined workflow for the discovery and development of IRAK4 inhibitors.
Caption: The IRAK4 signaling pathway and the point of inhibition.
Safety Operating Guide
Proper Disposal of 3-Amino-4-fluorophenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Amino-4-fluorophenylboronic acid, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of chemical reagents. This document outlines the necessary procedures for this compound, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[2]
II. Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound, especially during disposal procedures.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or vapors.[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any waste this compound, including contaminated materials from spills, in a designated, clearly labeled, and sealable hazardous waste container.[2][5] The container should be labeled as "Hazardous Waste" and include the full chemical name.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container for liquids.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: If the spill is large or outside a fume hood, evacuate the immediate area and inform your laboratory supervisor and EHS office.
-
Containment: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the substance.[2][5]
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent. The cleaning materials must also be disposed of as hazardous waste.[5]
Step 3: Empty Container Decontamination and Disposal
Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.[5]
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[5]
-
Collect Rinseate: Crucially, the solvent from all three rinses must be collected and disposed of as liquid hazardous waste.[5]
-
Final Container Disposal: Once decontaminated and fully dried in a well-ventilated area (such as the back of a fume hood), the container can typically be disposed of with regular laboratory glassware or plastic recycling, in accordance with your institution's specific guidelines.[5] Deface the original label before disposal.[5]
Step 4: Final Disposal
-
All collected hazardous waste, including solid material, contaminated items, and rinseate, must be disposed of through your institution's approved hazardous waste disposal program.[3][6]
-
Ensure all waste containers are properly sealed and labeled before collection.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Amino-4-fluorophenylboronic acid (CAS: 873566-75-7). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety Precautions
When handling this compound, which is a combustible solid, it is crucial to mitigate risks of irritation and acute toxicity.[1] This compound is harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[4][8]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Remove any contaminated clothing immediately and wash it before reuse.[5][8]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields are mandatory. A full-face shield is recommended when there is a risk of splashing.[8][9] | To protect eyes from contact, which can cause serious irritation.[3][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.[6][8] | To prevent skin contact and potential irritation.[2][6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6][9] | To protect skin from accidental splashes or spills.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9] | To prevent respiratory tract irritation.[2][10] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[9]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated hazardous waste container.[4]
-
Regulatory Compliance: Disposal of chemical waste must be in accordance with all applicable local, state, and federal regulations.[8] Do not let the chemical enter drains.[8]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:873566-75-7 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
